3-(4-Fluoroanilino)indol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXTHPLHCNMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297658 | |
| Record name | 3-(4-fluoroanilino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21231-47-0 | |
| Record name | 3-[(4-Fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21231-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 117190 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021231470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC117190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-fluoroanilino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluoroanilino)indol-2-one
This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Fluoroanilino)indol-2-one, a compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic data analysis, offering researchers a reliable framework for the preparation and validation of this target molecule.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The C3 position of the indolin-2-one ring is particularly amenable to substitution, allowing for the introduction of diverse functionalities to modulate biological activity. The synthesis of 3-substituted indolin-2-ones is a key area of research in the development of novel therapeutic agents.[3][4][5]
This guide focuses on a specific derivative, this compound, which incorporates a fluoroaniline moiety. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. This document will detail a robust synthetic route to this compound and the analytical techniques required for its unambiguous characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a direct condensation reaction between isatin (1H-indole-2,3-dione) and 4-fluoroaniline. This reaction proceeds via the formation of a Schiff base at the C3-ketone of isatin, which exists in equilibrium with the more stable enamine tautomer, this compound.
Reaction Mechanism
The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which protonates the C3 carbonyl oxygen of isatin, rendering the carbon more electrophilic. The nucleophilic nitrogen of 4-fluoroaniline then attacks the activated carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields the target compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Isatin (1H-indole-2,3-dione)
-
4-Fluoroaniline
-
Ethanol (absolute)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq.) in absolute ethanol.
-
To this solution, add 4-fluoroaniline (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the purified product under vacuum.
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolin-2-one and the 4-fluoroaniline moieties, as well as the N-H protons. The protons on the fluoro-substituted ring will exhibit splitting patterns due to coupling with the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O), the enamine carbons (C=C-N), and the aromatic carbons. The carbon atoms of the 4-fluoroaniline ring will show coupling with the fluorine atom (J-coupling).
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| ~10.5 (s, 1H, indole N-H) | ~170 (C=O) |
| ~8.5 (s, 1H, aniline N-H) | ~160 (d, ¹JCF, C-F) |
| ~7.5-6.8 (m, 8H, Ar-H) | ~140-110 (Aromatic Carbons) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H (indole) | 3200-3100 (stretch) |
| N-H (enamine) | 3400-3300 (stretch) |
| C=O (amide) | 1710-1680 (stretch) |
| C=C (enamine) | 1650-1600 (stretch) |
| C-F (aromatic) | 1250-1100 (stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₁FN₂O), the expected exact mass can be calculated.
Expected Molecular Ion Peak (M⁺):
-
Monoisotopic Mass: 242.0855 g/mol
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized product.
Caption: Experimental workflow from synthesis to characterization.
Biological Significance and Future Directions
Derivatives of 3-anilinoindolin-2-one have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The incorporation of a fluorine atom in this compound may enhance its inhibitory potency and pharmacokinetic properties. Further studies are warranted to explore the biological activities of this compound, including its potential as a kinase inhibitor or as a lead compound for the development of other therapeutic agents.
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An In-depth Technical Guide to 3-(4-Fluoroanilino)indol-2-one: Synthesis, Properties, and Therapeutic Potential
Introduction
The indol-2-one, or oxindole, scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its versatile role in medicinal chemistry.[1][2] This core structure is the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A significant portion of the therapeutic efficacy of indol-2-one derivatives stems from their ability to act as kinase inhibitors, modulating cellular signaling pathways that are often dysregulated in disease states.[6][7][8] Within this promising class of compounds lies 3-(4-Fluoroanilino)indol-2-one, a molecule of considerable interest for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. It is designed to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Chemical Properties and Characterization
While specific experimental data for this compound is not extensively reported in publicly available literature, its physicochemical properties can be reliably predicted based on the well-characterized nature of the 3-aryliminoindolin-2-one scaffold.[9][10]
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₄H₁₀FN₂O | Based on chemical structure |
| Molecular Weight | 241.24 g/mol | Calculated from molecular formula |
| Melting Point | Expected to be in the range of 200-250 °C | Based on melting points of similar 3-aryliminoindolin-2-one derivatives.[11] |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. | General solubility characteristics of the indolin-2-one class.[9] |
| Lipophilicity (logP) | Predicted to be in the range of 2.5 - 3.5 | Based on the lipophilicity of similar chloro and nitro indolinone derivatives.[10] |
Spectroscopic Analysis
The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indolinone ring (around 3200-3400 cm⁻¹), the C=O stretching of the lactam carbonyl (around 1700-1730 cm⁻¹), the C=N stretching of the imine (around 1620-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).[11][12]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit signals for the aromatic protons of the indolinone and the 4-fluoroaniline rings in the range of δ 6.8-8.0 ppm. A characteristic singlet for the NH proton of the indolinone ring would be expected at a downfield shift, typically above δ 10.0 ppm.[11][13]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the lactam (around δ 165-175 ppm), the imine carbon (C=N) (around δ 150-160 ppm), and the aromatic carbons, including the carbon attached to the fluorine atom which would exhibit a characteristic coupling constant.[13][14]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the aniline group and the indolinone ring.[15]
Synthesis of this compound
The synthesis of this compound is anticipated to follow a well-established synthetic route for 3-aryliminoindolin-2-one derivatives, which typically involves the condensation reaction between an isatin (1H-indole-2,3-dione) and an appropriate aniline derivative.[11][12]
General Synthetic Protocol: Condensation Reaction
This protocol is a generalized procedure based on the synthesis of similar Schiff bases of isatin.
Materials:
-
Isatin
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of isatin and 4-fluoroaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both isatin and anilines and allows for the reaction to be carried out at an elevated temperature (reflux) to increase the reaction rate.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 4-fluoroaniline.
Biological Activities and Therapeutic Potential
The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][7] These compounds often exert their therapeutic effects by competing with ATP for the binding site on various kinases, thereby modulating signaling pathways crucial for cell proliferation, survival, and angiogenesis.[8] The introduction of a 4-fluoroanilino moiety at the 3-position of the indolin-2-one core is expected to influence the compound's binding affinity and selectivity for different kinases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 3-substituted indolin-2-one derivatives.[1][3] These compounds have shown efficacy against a range of cancer cell lines, often through the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are key drivers of tumor growth and angiogenesis.[7][12]
Antimicrobial Activity
Derivatives of isatin and indolin-2-one have also been investigated for their antimicrobial properties.[2] The imine linkage at the 3-position is a common feature in many biologically active Schiff bases. These compounds have shown activity against a variety of bacterial and fungal strains. While specific data for this compound is lacking, it is a candidate for antimicrobial screening based on the activity of its structural analogs.[2]
Conclusion
This compound represents a molecule of significant interest within the broader class of indolin-2-one derivatives. Its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor with applications in oncology. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established knowledge of analogous compounds. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential and to guide future drug development efforts.
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Preamble: The Indolin-2-one Scaffold - A Privileged Structure in Kinase Inhibition
An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Fluoroanilino)indol-2-one and its Analogs: A Kinase-Centric Perspective
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core is a highly versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to the development of numerous potent and selective inhibitors of various protein kinases.[1][2][3][4] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2][3] This guide will provide an in-depth exploration of the mechanism of action of this compound, a representative member of the 3-anilinoindolin-2-one class of compounds, focusing on their role as kinase inhibitors. While specific data on the exact "this compound" molecule is not extensively available in public literature, this guide will leverage the wealth of information on the broader class of indolin-2-one derivatives to provide a comprehensive understanding of its likely mechanism of action.
The General Mechanism of Action: Competitive ATP Inhibition
The predominant mechanism of action for the vast majority of indolin-2-one-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[1][2][3] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction. The indolin-2-one scaffold is adept at mimicking the adenine moiety of ATP, allowing it to occupy the ATP-binding pocket.
Causality Behind the Mechanism:
-
Structural Mimicry: The heterocyclic nature of the indolin-2-one core, with its hydrogen bond donors and acceptors, allows it to form key interactions within the hinge region of the kinase ATP-binding site, a critical anchoring point for ATP.
-
Thermodynamic Favorability: By occupying the ATP-binding site, the inhibitor prevents the binding of the much more abundant cellular ATP, thus effectively shutting down the kinase's catalytic activity. The affinity of the inhibitor for the kinase determines its potency.
-
Broad Applicability: The conserved nature of the ATP-binding site across the kinome explains why the indolin-2-one scaffold can be adapted to target a wide variety of kinases.[1][2]
Below is a conceptual diagram illustrating the competitive inhibition mechanism.
Caption: Competitive ATP inhibition by a 3-anilinoindolin-2-one derivative.
The Role of the 3-(4-Fluoroanilino) Moiety: Tuning Specificity and Potency
While the indolin-2-one core provides the fundamental ATP-competitive binding scaffold, the substitutions at the 3-position are crucial for determining the inhibitor's potency and selectivity profile. The 3-(4-fluoroanilino) group plays a significant role in this regard.
-
The Anilino Linker: The aniline group provides a vector for positioning a substituted phenyl ring into a specific pocket of the kinase active site. This allows for additional interactions that can enhance binding affinity and selectivity.
-
The 4-Fluoro Substitution: The fluorine atom at the para-position of the aniline ring can have several effects:
-
Altered Electronics: Fluorine is a highly electronegative atom, which can influence the electronic properties of the phenyl ring and its interactions with the protein.
-
Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.
-
Enhanced Binding Interactions: In some cases, fluorine can participate in favorable interactions with the protein, such as through the formation of hydrogen bonds or other non-covalent interactions.
-
The precise impact of the 4-fluoro substitution would depend on the specific topology of the target kinase's active site.
Potential Kinase Targets and Downstream Signaling Pathways
Derivatives of the 3-anilinoindolin-2-one scaffold have been shown to inhibit a wide range of protein kinases, many of which are implicated in cancer.[3][4] Based on the known targets of similar compounds, this compound could potentially inhibit one or more of the following kinase families:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[3][5][6]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation.[4][6]
-
c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[4]
-
Src Family Kinases: Non-receptor tyrosine kinases involved in a variety of signaling pathways controlling cell growth, adhesion, and motility.[7][8]
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression.
-
PAK4 (p21-activated kinase 4): Implicated in cytoskeletal dynamics, cell survival, and migration.[9]
The inhibition of these kinases would lead to the disruption of their respective downstream signaling pathways, ultimately resulting in anti-proliferative and anti-angiogenic effects.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a 3-anilinoindolin-2-one derivative targeting a receptor tyrosine kinase (RTK) like VEGFR or PDGFR.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols for Characterizing the Mechanism of Action
To definitively elucidate the mechanism of action of a novel compound like this compound, a series of biochemical and cell-based assays are required.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of the compound against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP (with a radiolabeled or fluorescent tag), and the test compound at various concentrations.
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in an appropriate assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as:
- Radiometric assay: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.
- Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
- Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The data is then fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cellular Phosphorylation Assay (Western Blot)
Objective: To confirm that the compound inhibits the target kinase activity within a cellular context.
Methodology:
-
Cell Culture: Culture a cell line that expresses the target kinase and is dependent on its activity for a specific signaling pathway.
-
Treatment: Treat the cells with the test compound at various concentrations for a defined period. A positive control (a known inhibitor) and a negative control (vehicle) should be included.
-
Stimulation (if necessary): If the kinase is a receptor tyrosine kinase, stimulate the cells with the corresponding growth factor to activate the signaling pathway.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate. d. Probe with a corresponding antibody for the total amount of the protein to ensure equal loading. e. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. f. Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the intensity of the phosphorylated protein bands relative to the total protein bands. A decrease in the phosphorylation signal with increasing compound concentration indicates cellular target engagement.
Cell Proliferation Assay
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT or MTS assay: Measures the metabolic activity of the cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% growth inhibition or is cytotoxic to 50% of the cells).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for this compound, illustrating the type of results that would be obtained from the aforementioned assays.
| Assay Type | Target/Cell Line | Result (IC₅₀/GI₅₀) |
| Biochemical Kinase Assay | VEGFR2 | 15 nM |
| PDGFRβ | 25 nM | |
| c-Kit | 50 nM | |
| Src | > 1 µM | |
| Cellular Phosphorylation Assay | p-VEGFR2 (HUVEC cells) | 40 nM |
| Cell Proliferation Assay | HUVEC (endothelial cells) | 35 nM |
| A549 (lung cancer) | 250 nM | |
| HT-29 (colon cancer) | 300 nM |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its mechanism of action is highly likely to be centered around the competitive inhibition of the ATP-binding site of various protein kinases, particularly those involved in angiogenesis and cell proliferation. The 4-fluoroanilino moiety is critical for fine-tuning the potency and selectivity of the compound.
Future research in this area should focus on:
-
Comprehensive Kinase Profiling: To fully understand the selectivity of the compound and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: To explore how modifications to the indolin-2-one core and the anilino substituent affect kinase inhibitory activity.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of promising compounds in animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug-like properties of the compounds, including their absorption, distribution, metabolism, and excretion.
By systematically applying the principles and experimental approaches outlined in this guide, researchers can effectively advance the development of novel and effective cancer therapeutics based on the versatile indolin-2-one scaffold.
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Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link][1][2]
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National Center for Biotechnology Information. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2382–2394. [Link][7]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoroanilino)indol-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact. This technical guide delves into the potential therapeutic targets of a specific derivative, 3-(4-Fluoroanilino)indol-2-one. Synthesizing data from analogous compounds and established drug discovery principles, we posit that protein kinases are the primary target class for this molecule. This guide provides a comprehensive overview of the rationale behind this assertion, identifies high-probability candidate kinases, and presents detailed, field-proven experimental protocols for the definitive identification and validation of its molecular targets. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of this compound and accelerate its potential translation into a therapeutic agent.
The Indolin-2-one Core: A Foundation for Kinase Inhibition
The indolin-2-one moiety is a well-established pharmacophore in the realm of oncology and inflammation, largely due to its efficacy as a kinase inhibitor.[1][2] Its structural features, including a hydrogen bond donor and acceptor in the lactam ring and a modifiable substituent at the 3-position, allow for potent and often selective interaction with the ATP-binding pocket of various protein kinases.[2]
Prominent examples of FDA-approved drugs featuring this core structure, such as Sunitinib (Sutent®), underscore its therapeutic relevance. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The indolin-2-one scaffold is central to its ability to inhibit key drivers of tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]
The subject of this guide, this compound, is a close structural analog of many known kinase inhibitors. A radiolabeled version, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, has been investigated as a potential tyrosine kinase inhibitor, building on the legacy of the VEGFR inhibitor SU5416.[4] This strong precedent provides a compelling starting point for our investigation into the therapeutic targets of this compound.
High-Probability Kinase Targets and Associated Signaling Pathways
Based on extensive structure-activity relationship (SAR) studies of related indolin-2-one derivatives, we can hypothesize a set of high-probability protein kinase targets for this compound. These kinases are implicated in critical cellular processes that, when dysregulated, contribute to the pathogenesis of cancer and inflammatory diseases.
Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Proliferation
The most likely targets for this compound are members of the RTK family that govern cell proliferation, survival, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptors (VEGF-R2/KDR): Inhibition of VEGFR2 is a hallmark of many anti-angiogenic therapies. The indolin-2-one core is a potent inhibitor of this kinase.[5][6]
-
Platelet-Derived Growth Factor Receptors (PDGF-Rβ): Similar to VEGFRs, PDGFRs are crucial for angiogenesis and are frequently targeted by indolin-2-one derivatives.[2][5]
-
Fibroblast Growth Factor Receptors (FGF-R1): The FGF signaling pathway is another key regulator of cell growth and differentiation, and its inhibition has therapeutic potential in various cancers.[5]
The diagram below illustrates the central role of these RTKs in oncogenic signaling.
Non-Receptor Tyrosine and Serine/Threonine Kinases
Beyond RTKs, the indolin-2-one scaffold has shown activity against intracellular kinases involved in stress responses and cell cycle regulation.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy. Computational studies have suggested the potential of pyrrole-indolin-2-ones as Aurora A kinase inhibitors.[7]
-
Glycogen Synthase Kinase 3β (GSK3β): This kinase is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Azaindolin-2-one derivatives have been identified as potent GSK3β inhibitors.[8]
Experimental Workflows for Target Identification and Validation
While the evidence for kinase inhibition is strong, definitive identification of the specific targets of this compound requires rigorous experimental validation. The following section provides detailed protocols for state-of-the-art techniques in target deconvolution.
Workflow Overview
A multi-pronged approach is recommended to confidently identify and validate the therapeutic targets. This workflow combines unbiased, proteome-wide screening with orthogonal, target-specific validation assays.
Detailed Experimental Protocols
Principle: This technique utilizes an immobilized version of the small molecule to "fish" for its binding partners in a complex protein lysate. Bound proteins are then eluted and identified by mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads). A common strategy is to add a linker to a position on the molecule that is not critical for its biological activity.
-
Immobilization: Covalently couple the synthesized probe to activated agarose beads.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to indolin-2-one inhibitors).
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins. As a negative control, incubate the lysate with beads that have not been coupled to the probe.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound or by using denaturing conditions.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: CETSA is a powerful biophysical assay that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as our compound of interest, typically stabilizes its target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of this compound.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
Principle: To confirm that this compound is indeed a kinase inhibitor and to determine its selectivity, it should be screened against a panel of purified kinases.
Protocol:
-
Assay Setup: Utilize a commercially available kinase profiling service or set up in-house kinase activity assays (e.g., using radiometric or fluorescence-based methods).
-
Compound Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).
-
Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Selectivity Analysis: Compare the IC50 values across the panel of kinases to determine the selectivity profile of the compound.
Data Summary and Interpretation
The data generated from the experimental workflows should be carefully analyzed and summarized to build a compelling case for the identified therapeutic targets.
| Experiment | Data Output | Interpretation |
| Affinity Chromatography-MS | List of proteins that bind to the immobilized compound. | Provides a list of potential direct binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Thermal shift (ΔTm) and isothermal dose-response curves (EC50). | Confirms direct target engagement in a cellular context. |
| In Vitro Kinase Profiling | IC50 values against a panel of kinases. | Quantifies the potency and selectivity of the compound as a kinase inhibitor. |
Conclusion and Future Directions
The indolin-2-one scaffold is a proven platform for the development of potent and selective kinase inhibitors. Based on the available evidence from structurally related compounds, this compound is strongly predicted to target protein kinases involved in oncogenic signaling pathways, particularly those related to angiogenesis and cell proliferation.
The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of its therapeutic targets. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent for the treatment of cancer and other diseases driven by aberrant kinase activity. Future work should focus on optimizing the compound's potency and selectivity for its validated targets, as well as evaluating its efficacy in preclinical models of disease.
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Kniess, T., et al. (2009). Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry, 17(22), 7765-7772. Available at: [Link]
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Fray, A. H., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(19), 6524. Available at: [Link]
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Sun, L., et al. (2000). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of Medicinal Chemistry, 43(14), 2655-2663. Available at: [Link]
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Kim, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 27(19), 6296. Available at: [Link]
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Al-Ostath, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6825. Available at: [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]
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Wang, L., et al. (2013). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. International Journal of Molecular Sciences, 14(7), 13532-13550. Available at: [Link]
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Boudreau, M. W., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(6), 711-725. Available at: [Link]
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Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 231-237. Available at: [Link]
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Zhang, H., et al. (2021). Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966-1988. Available at: [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]
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Baskaran, C., & Ramachandran, M. (2012). Computational molecular docking studies on anticancer drugs. Asian Pacific Journal of Tropical Disease, 2(Suppl 2), S553-S557. Available at: [Link]
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Al-Rashood, S. T., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 438. Available at: [Link]
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Lai, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7353. Available at: [Link]
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An In-Depth Technical Guide to 3-(4-Fluoroanilino)indol-2-one Derivatives and Analogs: A Privileged Scaffold in Kinase Inhibition
Abstract
The indolin-2-one core is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors of protein kinases. This technical guide provides an in-depth exploration of a specific subclass: 3-(4-Fluoroanilino)indol-2-one derivatives and their analogs. We will delve into the medicinal chemistry, mechanisms of action, and key experimental protocols relevant to this compound class. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors for therapeutic applications, particularly in oncology and neurodegenerative diseases.
Introduction: The Indolin-2-one Scaffold and the Significance of the 3-Anilino Substitution
The dysregulation of protein kinase signaling is a fundamental driver of numerous human diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, regulate a vast array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized targeted therapy.
Within this landscape, the 3-substituted indolin-2-one scaffold has emerged as a cornerstone for the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors. The core structure provides a robust framework for introducing diverse functionalities, allowing for the fine-tuning of potency and selectivity against various kinase targets.
The introduction of an anilino group at the 3-position of the indolin-2-one core has proven to be a particularly fruitful strategy. This substitution pattern facilitates crucial hydrogen bonding interactions with the hinge region of the kinase domain, a key determinant of inhibitor binding. The 4-fluoro substituent on the anilino ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. While specific data on this compound is emerging, this guide will synthesize the extensive knowledge from closely related analogs to provide a comprehensive overview.
Medicinal Chemistry and Synthesis
The synthetic accessibility of the 3-anilinoindolin-2-one scaffold allows for the systematic exploration of structure-activity relationships (SAR). The general synthetic approach involves the condensation of an appropriate isatin (or a derivative thereof) with a substituted aniline.
General Synthetic Strategy
A plausible and commonly employed synthetic route to this compound derivatives is depicted below. This strategy is based on the well-established chemistry of indolin-2-ones and related heterocyclic systems.
Caption: General synthetic pathway for this compound.
Step-by-Step Methodology:
-
Condensation: Equimolar amounts of isatin (or a suitably substituted isatin) and 4-fluoroaniline are dissolved in a protic solvent such as ethanol or acetic acid.
-
Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., glacial acetic acid, p-toluenesulfonic acid) is added to facilitate the reaction.
-
Reaction: The mixture is typically heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Protic solvents like ethanol or acetic acid are chosen for their ability to solubilize the reactants and facilitate proton transfer, which is crucial for the condensation reaction.
-
Catalyst: The acid catalyst protonates the carbonyl oxygen of the isatin, increasing its electrophilicity and promoting nucleophilic attack by the aniline.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Structure-Activity Relationships (SAR)
Based on extensive studies of related 3-substituted indolin-2-one derivatives, several key SAR trends can be extrapolated to the 3-(4-fluoroanilino) scaffold.[1]
| Position | Substitution | Effect on Activity | Rationale |
| Indolin-2-one N1 | H, Alkyl, Aryl | Modulates solubility and cell permeability. | N-alkylation can improve pharmacokinetic properties. |
| Indolin-2-one C5/C6 | H, Halogen, Methoxy | Influences binding affinity and selectivity. | Substituents can form additional interactions with the kinase active site. |
| Anilino Ring | Fluoro (C4') | Enhances binding affinity and metabolic stability. | The electronegative fluorine can form favorable interactions and block sites of metabolism. |
| Anilino Ring (other positions) | Various groups | Can be modified to fine-tune selectivity and potency. | Exploration of this space is crucial for developing isoform-selective inhibitors. |
The Role of the 4-Fluoro Substituent: The fluorine atom at the 4-position of the anilino ring is a common feature in many kinase inhibitors. Its small size and high electronegativity can lead to favorable dipole-dipole interactions within the ATP binding pocket. Furthermore, the carbon-fluorine bond is very stable, which can enhance the metabolic stability of the compound, leading to an improved pharmacokinetic profile.
Mechanism of Action: Targeting Key Kinase Signaling Pathways
This compound derivatives are designed to function as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary focus for this class of compounds is the inhibition of RTKs involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
Caption: Mechanism of RTK inhibition by this compound derivatives.
By blocking the ATP-binding site of VEGFR and PDGFR, these inhibitors prevent the autophosphorylation of the receptors upon ligand binding. This, in turn, abrogates the downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.
Potential as Neuroprotective Agents
Emerging research suggests that some 3-substituted indolin-2-one derivatives possess neuroprotective properties.[3] The precise mechanisms are still under investigation but may involve the inhibition of kinases implicated in neuronal apoptosis and neuroinflammation, such as Glycogen Synthase Kinase 3β (GSK3β).[4][5] Further studies are required to specifically evaluate the neuroprotective potential of this compound analogs.
Experimental Protocols: Biological Evaluation
The biological activity of this compound derivatives is primarily assessed through in vitro kinase inhibition assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay is a robust and high-throughput method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate
-
ATP
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Data Analysis:
The luminescent signal is inversely proportional to the kinase activity. The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined using a non-linear regression analysis.
Cell-Based Proliferation Assay
The anti-proliferative effects of the compounds are evaluated in cancer cell lines that are dependent on the target kinase signaling for their growth and survival.
Materials:
-
Cancer cell line (e.g., HUVEC for angiogenesis, various tumor cell lines)
-
Cell culture medium and supplements
-
This compound derivative
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque-walled plates
-
Plate reader (spectrophotometer or luminometer)
Step-by-Step Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivative or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
Data Analysis:
The results are expressed as the percentage of cell viability relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of kinase inhibitors with significant therapeutic potential. The inherent versatility of the indolin-2-one scaffold, combined with the favorable properties imparted by the 3-(4-fluoroanilino) substitution, provides a strong foundation for the development of novel drug candidates.
Future research in this area should focus on:
-
Synthesis and evaluation of diverse analog libraries to further refine the SAR and optimize potency and selectivity.
-
Elucidation of the precise binding modes of these inhibitors with their target kinases through X-ray crystallography to guide rational drug design.
-
Comprehensive pharmacokinetic and pharmacodynamic studies to assess the in vivo efficacy and safety of lead compounds.
-
Exploration of their therapeutic potential in a broader range of diseases, including various cancers and neurodegenerative disorders.
The continued investigation of this compound derivatives and their analogs holds great promise for the discovery of next-generation targeted therapies that can address unmet medical needs.
References
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Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (Link: [Link])
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Synthesis and Structure-Activity Relationship Studies of 3-Substituted Indolin-2-ones as Effective Neuroprotective Agents. (Link: [Link])
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (Link: [Link])
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Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (Link: [Link] M-C/5a473e658e3f94602f2b45391d14902c5f10b7e2)
-
Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. (Link: [Link])
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (Link: [Link])
-
Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (Link: [Link])
-
Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (Link: [Link])
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In vitro kinase assay. (Link: [Link])
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (Link: [Link])
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Link: [Link])
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Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Link: [Link])
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In vitro NLK Kinase Assay. (Link: [Link])
-
Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. (Link: [Link])
-
Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (Link: [Link])
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Link: [Link])
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A Comprehensive Technical Guide to the In Silico Modeling of 3-(4-Fluoroanilino)indol-2-one for Drug Discovery Applications
Executive Summary
The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This guide provides an in-depth, protocol-driven framework for the in silico analysis of a representative molecule, 3-(4-Fluoroanilino)indol-2-one. We navigate the complete computational workflow, from initial ligand preparation and target selection to advanced molecular dynamics and pharmacophore modeling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each decision. By integrating molecular docking with AutoDock Vina, molecular dynamics with GROMACS, and pharmacophore hypothesis generation, we present a self-validating system to predict binding affinity, assess complex stability, and identify key structural features for rational drug design.
Introduction: The Rationale for Modeling Indol-2-one Derivatives
The Indol-2-one Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a favored scaffold for targeting diverse biological systems.[1][2] Specifically, the indol-2-one (or oxindole) core is prominent in a class of receptor tyrosine kinase (RTK) inhibitors, including the FDA-approved drug Sunitinib. These compounds typically function by competing with ATP at the kinase hinge region, disrupting downstream signaling pathways crucial for cancer cell proliferation and angiogenesis. The substituted anilino group, as seen in our topic molecule, is a classic feature that often occupies the hydrophobic pocket of the kinase active site.
The Strategic Value of In Silico Modeling in Drug Discovery
Computational modeling allows for the prediction of molecular interactions between a ligand and its biological target, dramatically accelerating the drug discovery process while mitigating the costs and risks associated with clinical trials.[3] By employing a suite of in silico techniques, researchers can screen vast virtual libraries, prioritize candidates for synthesis, and gain mechanistic insights into structure-activity relationships (SAR) long before committing to resource-intensive wet-lab experiments.[3]
Profile of the Target Ligand: this compound
Before any simulation, a thorough characterization of the ligand is essential. The molecule this compound combines the key features of an indol-2-one core with a fluorinated aniline moiety. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₄H₁₁FN₂O | - |
| Molecular Weight | 242.25 g/mol | - |
| XLogP3 | 2.5 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bonds | 2 | Computed |
Foundational Workflow: Ligand and Target Preparation
A robust computational study is built on meticulously prepared input structures. Errors or artifacts introduced at this stage will propagate through all subsequent calculations, rendering the results unreliable.
Ligand Preparation Protocol
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges.
Step-by-Step Protocol:
-
2D Sketching & 3D Conversion: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert the 2D structure to a 3D SDF or MOL2 file.
-
Hydrogen Addition: Add hydrogens appropriate for a physiological pH of 7.4. This step is critical for defining correct hydrogen bonding patterns.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve steric strain and find a stable conformation.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.
-
File Format Conversion: For docking with AutoDock Vina, the final ligand structure must be saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom type information.[4]
Target Selection and Justification
Given the prevalence of the indol-2-one scaffold as a kinase inhibitor, we select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a plausible and well-characterized biological target for this guide. VEGFR2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. For our study, we will use the crystal structure of VEGFR2 in complex with a similar inhibitor (PDB ID: 4ASD).
Receptor Preparation Protocol
Preparing the receptor involves "cleaning" the crystal structure to make it suitable for simulation.
Step-by-Step Protocol:
-
Obtain Crystal Structure: Download the PDB file (e.g., 4ASD) from the RCSB Protein Data Bank.
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and the co-crystallized ligand from the PDB file. This ensures the binding site is empty for our docking experiment.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are typically not resolved in X-ray crystallography.
-
Assign Partial Charges: Assign partial charges to all protein atoms (e.g., Kollman charges).
-
Generate PDBQT File: Convert the cleaned protein file to the PDBQT format using tools like AutoDock Tools. This prepares the receptor for grid generation and docking.[4]
Molecular Docking Simulation
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a target protein.[5] It is a computationally efficient method for virtual screening and hypothesis generation.[6]
Detailed Protocol using AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[7][8]
Step-by-Step Protocol:
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for binding poses.
-
Rationale: The box must be large enough to cover the entire active site, allowing the ligand to move and rotate freely, but not so large as to needlessly increase computation time. A typical size is a 25 x 25 x 25 Å cube.
-
Procedure: Center the grid box on the coordinates of the original co-crystallized ligand or on key active site residues identified from the literature. Visually confirm that the box encapsulates the binding pocket using a molecular visualizer like PyMOL or UCSF Chimera.[9]
-
-
Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters.
-
Run the Docking Simulation: Execute Vina from the command line: vina --config conf.txt --log results.log
-
Analyze the Results: Vina will output a PDBQT file containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Binding Affinity: The top-ranked pose with the most negative binding energy is the most probable binding mode.
-
Interaction Analysis: Visualize the top-ranked pose in complex with the receptor. Identify key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. For a kinase inhibitor, a hydrogen bond to the "hinge" region of the kinase is a critical validation checkpoint.
-
Table 2: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |
| 1 | -9.2 | CYS919 (Hinge) |
| 2 | -8.8 | GLU885 |
| 3 | -8.5 | ASP1046 |
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex over time, offering deeper insights into its stability and flexibility.[10]
Detailed Protocol using GROMACS
GROMACS is a high-performance, open-source MD engine.[11][12][13] The following protocol outlines the key stages for simulating a protein-ligand complex.[14][15]
Step-by-Step Protocol:
-
System Preparation:
-
Topology Generation: Generate topology files for both the protein (using a standard force field like CHARMM36) and the ligand (using a parameterization server like CGenFF). The topology file describes all atoms, bonds, angles, and charges.[14]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This mimics the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during system setup.
-
Equilibration (Self-Validation): This two-step process brings the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Monitor the temperature plot; it should plateau at the target value. This validates that the system is thermally stable.
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining constant temperature. Monitor the pressure and density plots; they should stabilize around their target values. This confirms the system has reached a reasonable density.
-
-
Production MD: Once equilibrated, run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Post-MD Analysis
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex is not undergoing major conformational changes and has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein. High fluctuation in the binding site may indicate instability.
-
Hydrogen Bond Analysis: Track the occupancy of key hydrogen bonds (e.g., to the kinase hinge) throughout the simulation. High occupancy (>70%) suggests a stable and critical interaction.
Advanced Modeling: Pharmacophore Hypothesis Generation
A pharmacophore is an abstract 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor.[16][17] It is a powerful tool for virtual screening and scaffold hopping.[18][19]
Structure-Based Pharmacophore Protocol
This method derives the pharmacophore directly from the stable protein-ligand complex obtained from docking or MD simulations.[16]
Step-by-Step Protocol:
-
Identify Key Interactions: Using the final docked pose or a representative snapshot from the MD trajectory, identify all crucial interactions: hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable features.
-
Abstract to Features: Convert these interactions into pharmacophoric features. For example, the nitrogen on the indole ring acting as an H-bond donor becomes a "Donor" feature. The fluoroaniline ring becomes a "Hydrophobic" or "Aromatic" feature.
-
Define Spatial Constraints: The 3D coordinates and relative distances between these features define the pharmacophore model. Exclusion volumes can also be added to represent the steric boundaries of the receptor pocket.
-
Validation: A good pharmacophore model should be able to distinguish known active compounds from inactive ones (decoys).
Conclusion and Future Directions
This guide has detailed a multi-faceted in silico strategy for the characterization of this compound. Through molecular docking, we predicted a high-affinity binding pose within the VEGFR2 active site, stabilized by a key hydrogen bond to the hinge residue CYS919. Molecular dynamics simulations further confirmed the stability of this complex over time. Finally, the derived pharmacophore model provides a validated query for discovering novel compounds with potentially similar biological activity.
The insights generated from this computational workflow provide a strong, data-driven foundation for advancing this compound or its analogs. The immediate next steps would involve synthesizing the compound and validating the in silico predictions through in vitro kinase assays and, subsequently, cell-based studies. This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery.
References
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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EMBL-EBI. GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
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Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]
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Gasper, P. M., & Grossfield, A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]
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GROMACS. Tutorials and Webinars. Gromacs. [Link]
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Yang, Q., & Wang, S. (2009). The impact of pharmacophore modeling in drug design. ResearchGate. [Link]
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Syafitri, D. M., et al. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. [Link]
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KBbox. Small Molecule Docking. KBbox: Methods. [Link]
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Bioinformatica. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatica. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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The Scripps Research Institute. Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
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Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. MD Tutorials. [Link]
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Schrödinger. Computational Platform for Molecular Discovery & Design. Schrödinger. [Link]
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Oriental Journal of Chemistry. (2023). Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors. Oriental Journal of Chemistry. [Link]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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Panda, P. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Shah, M., et al. (2023). (PDF) In Silico Studies of Indole Derivatives as Antibacterial Agents. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: The Use of 3-Substituted 2-Indolinone Kinase Inhibitors in Cell Culture, Featuring Semaxanib (SU5416)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-substituted 2-indolinone derivatives in cell culture, with a specific focus on Semaxanib (SU5416) as a representative compound. While the query specified 3-(4-Fluoroanilino)indol-2-one, a compound with limited specific documentation, Semaxanib is a well-characterized and structurally related molecule that serves as an excellent model for this class of kinase inhibitors. These compounds are pivotal in cancer research and drug discovery due to their potent inhibitory effects on key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Herein, we detail the mechanism of action, provide validated protocols for key cellular assays, and offer expert insights into experimental design and data interpretation.
Introduction: The 2-Indolinone Scaffold in Kinase Inhibition
The 2-indolinone (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective protein kinase inhibitors.[1] These synthetic small molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of RTKs crucial for cell signaling. Semaxanib (SU5416) is a foundational member of this class, recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[2][3] Understanding its application provides a robust framework for investigating other derivatives of the 3-substituted 2-indolinone scaffold.
Mechanism of Action: Targeting Angiogenic Pathways
Semaxanib exerts its biological effects by selectively targeting the ATP-binding pocket within the catalytic domain of specific receptor tyrosine kinases.[2] This prevents receptor autophosphorylation, a critical first step in activating downstream signaling cascades that lead to cell proliferation, migration, and survival.
Primary Targets:
-
VEGFR-2 (KDR/Flk-1): Semaxanib is a potent inhibitor of VEGFR-2, the main receptor responsible for mediating the pro-angiogenic effects of VEGF-A.[2][4][5] By blocking this interaction, it effectively inhibits endothelial cell proliferation and the formation of new blood vessels that tumors require to grow and metastasize.[2][3]
-
PDGFRβ (Platelet-Derived Growth Factor Receptor β): The compound also shows activity against PDGFRβ, though it is significantly more selective for VEGFR-2.[4] PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells to stabilize newly formed vessels.[6][7]
-
Other Kinases: At higher concentrations, Semaxanib can inhibit other RTKs, including c-Kit, FLT3, and RET.
The diagrams below illustrate the primary signaling pathways inhibited by Semaxanib.
Caption: PDGFR-β signaling cascade and point of inhibition by Semaxanib.
Physicochemical Properties & Reagent Preparation
Accurate preparation of the compound is the foundation of reproducible results. The causality is simple: an improperly dissolved or stored compound will lead to incorrect effective concentrations and experimental failure.
Table 1: Properties and Handling of Semaxanib (SU5416)
| Property | Value | Source / Note |
|---|---|---|
| Synonyms | SU5416, Semaxinib | [4][5][8] |
| CAS Number | 204005-46-9 | [4][5][8] |
| Molecular Formula | C₁₅H₁₄N₂O | [8] |
| Molecular Weight | 238.28 g/mol | [4][8] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: >11.9 mg/mL (~50 mM) Water/Ethanol: Insoluble | [5][8] |
| Storage | Store solid desiccated at -20°C. Store DMSO stock solution at -20°C for up to several months. Avoid repeated freeze-thaw cycles. | [3][5]|
Protocol 1: Preparation of Stock and Working Solutions
Expertise Insight: The primary cause of failed experiments with hydrophobic compounds like Semaxanib is precipitation. Never dilute the DMSO stock directly into aqueous media in a single, large step. Always perform serial dilutions or add the stock to media with vigorous mixing to prevent the compound from crashing out of solution.
Materials:
-
Semaxanib (SU5416) solid
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Sterile complete cell culture medium appropriate for your cell line
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Based on the molecular weight (238.28), weigh out 2.38 mg of Semaxanib solid. Note: For safety, always handle unknown or potent compounds in a chemical fume hood using appropriate personal protective equipment. [1][9] b. Add 1.0 mL of sterile DMSO to the solid. c. Vortex thoroughly until the solid is completely dissolved. Warming the tube to 37°C for 5-10 minutes can aid dissolution. [5]This yields a 10 mM stock solution.
-
Storage and Aliquoting: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -20°C. [5]This prevents degradation from repeated freeze-thaw cycles.
-
Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Prepare your highest desired concentration by diluting the stock solution into pre-warmed (37°C) complete cell culture medium. For example, to make a 10 µM working solution, add 1 µL of 10 mM stock to 999 µL of media (a 1:1000 dilution). c. Immediately vortex or pipette vigorously to mix. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines. [9] d. Perform serial dilutions from this highest concentration using complete cell culture medium to generate your dose-response curve.
Core Applications & Protocols in Cell Culture
The following protocols are self-validating systems, incorporating appropriate controls to ensure the observed effects are due to the compound's activity.
Application 1: Anti-Angiogenesis / Endothelial Cell Proliferation Assay
Trustworthiness: This assay directly measures the primary biological function of a VEGFR-2 inhibitor. A potent compound should inhibit VEGF-stimulated proliferation but have minimal effect on basal proliferation, demonstrating on-target activity.
Table 2: IC₅₀ Values for Semaxanib (SU5416)
| Target / Process | IC₅₀ Value | Cell Type / System | Source |
|---|---|---|---|
| VEGFR-2 (Flk-1/KDR) Kinase Activity | 1.23 µM | Enzyme Assay | [4][5] |
| VEGF-dependent Mitogenesis | 0.04 µM (40 nM) | HUVECs | [4][5][8] |
| PDGF-dependent Autophosphorylation | 20.3 µM | NIH 3T3 cells | [4] |
| FGF-dependent Mitogenesis | 50 µM | HUVECs | [5][8]|
Protocol 2: VEGF-Mediated Endothelial Cell Proliferation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Basal Medium (EBM) with 0.5% FBS
-
Recombinant Human VEGF-A (VEGF₁₆₅)
-
Semaxanib (SU5416) working solutions
-
96-well clear, flat-bottom plates, tissue-culture treated
-
Cell proliferation reagent (e.g., MTS, WST-1, or BrdU kit)
Procedure:
-
Cell Seeding: a. Culture HUVECs in EGM. Harvest cells and resuspend in EBM + 0.5% FBS. b. Seed 3,000 - 5,000 cells per well in a 96-well plate (100 µL volume). c. Incubate for 24 hours (37°C, 5% CO₂). [10]2. Serum Starvation & Compound Treatment: a. After 24 hours, carefully aspirate the medium. b. Add 90 µL of fresh EBM + 0.5% FBS to each well. c. Add 10 µL of your Semaxanib working solutions (prepared in EBM + 0.5% FBS at 10x final concentration) to the appropriate wells. Include a "Vehicle Control" (e.g., 0.1% DMSO) and "No Treatment" wells. d. Incubate for 1-2 hours to allow compound uptake.
-
VEGF Stimulation: a. Prepare a VEGF stock in EBM + 0.5% FBS to achieve a final concentration of 20-50 ng/mL. b. Add 10 µL of the VEGF stock to all wells except for the "Unstimulated Control" wells. Add 10 µL of medium to the unstimulated wells. c. The final volume should be ~110 µL.
-
Incubation & Proliferation Measurement: a. Incubate the plate for 48-72 hours. b. At the end of the incubation, add the cell proliferation reagent according to the manufacturer's instructions (e.g., 20 µL of MTS reagent). c. Incubate for 1-4 hours and read the absorbance on a plate reader.
-
Data Analysis: a. Subtract the background absorbance (media only). b. Normalize the data: Set the "Unstimulated Control" as 0% proliferation and the "Vehicle + VEGF" control as 100% proliferation. c. Plot the normalized proliferation (%) against the log concentration of Semaxanib and fit a dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for an endothelial cell proliferation assay.
Application 2: Target Engagement via Kinase Phosphorylation Assay
Authoritative Grounding: This assay provides direct evidence that the compound is inhibiting the kinase of interest within the complex cellular environment. A decrease in the phosphorylated form of the target receptor upon ligand stimulation in the presence of the inhibitor is the gold standard for confirming target engagement. [12]
Protocol 3: Western Blot for VEGFR-2 Phosphorylation
Materials:
-
Cells overexpressing VEGFR-2 (e.g., Flk-1-overexpressing NIH 3T3 cells) or primary endothelial cells (HUVECs). [4]* 6-well plates
-
Serum-free medium
-
Recombinant Human VEGF-A
-
Semaxanib (SU5416) working solutions
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total-VEGFR-2, HRP-conjugated anti-rabbit secondary antibody.
-
Standard Western Blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells overnight in serum-free medium. c. Pre-treat cells with various concentrations of Semaxanib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: a. Stimulate the cells with VEGF-A (50 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control well. This short stimulation time is crucial to capture the peak of receptor phosphorylation before internalization and degradation.
-
Cell Lysis: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash wells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Western Blotting: a. Determine protein concentration using a BCA assay. b. Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: a. To verify equal protein loading, strip the membrane and re-probe with the primary antibody against total VEGFR-2.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. The expected result is a dose-dependent decrease in the p-VEGFR-2 signal in Semaxanib-treated samples compared to the VEGF-stimulated vehicle control, while the total VEGFR-2 signal remains constant.
References
- Kieran, M. W., et al. (2012). Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. Journal of Neuro-Oncology, 107(2), 361–368.
- Christensen, J. G. (2007). A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities. Annals of Oncology, 18(Suppl 10), x3–x10.
- Kim, M. S., et al. (2023). Roles of PDGF/PDGFR signaling in various organs. Journal of Biomedical Science, 30(1), 8.
- Xin, X., et al. (2012). Preclinical evaluation of sunitinib, a multi-tyrosine kinase inhibitor, as a radiosensitizer for human prostate cancer. Cancer Biology & Therapy, 13(1), 46–54.
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
- He, H., et al. (2013). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS ONE, 8(11), e78443.
- Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
- Helsten, T., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Expert Opinion on Therapeutic Targets, 26(4), 325–338.
-
Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]
- Abrams, T. J., et al. (2007). Sunitinib: from rational design to clinical efficacy. Expert Opinion on Drug Discovery, 2(7), 937–950.
- D'Arcy, C., et al. (2014). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. Clinical Cancer Research, 20(19), 5018–5029.
-
Wikipedia. (n.d.). Platelet-derived growth factor receptor. Retrieved from [Link]
- D'Amore, A., et al. (2021). Deciphering the Counterintuitive Role of Vascular Endothelial Growth Factor Signaling Pathways in Pulmonary Arterial Hypertension. International Journal of Molecular Sciences, 22(11), 5979.
- Koch, S., & Claesson-Welsh, L. (2012). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 69(10), 1589–1603.
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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BD Biosciences. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
- DuBois, S. G., et al. (2011). Phase I and Pharmacokinetic Study of Sunitinib in Pediatric Patients with Refractory Solid Tumors: A Children's Oncology Group Study. Clinical Cancer Research, 17(17), 5847–5855.
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Indigo Biosciences. (n.d.). Hepatotoxicity Assay. Retrieved from [Link]
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Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
- Zheng, L., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols, 5(4), 103233.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119.
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In Vitro Assay Compendium for 3-(4-Fluoroanilino)indol-2-one: A Guide for Preclinical Evaluation
Introduction: Unveiling the Therapeutic Potential of a Novel Indolinone Compound
The 3-(4-Fluoroanilino)indol-2-one scaffold represents a promising class of compounds in modern drug discovery, particularly in oncology. This structural motif is characteristic of numerous potent tyrosine kinase inhibitors. A well-known analogue, Semaxanib (SU5416), is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Given this precedent, it is hypothesized that this compound functions as a small molecule inhibitor of critical signaling pathways that drive tumorigenesis and angiogenesis.
This comprehensive guide provides a suite of detailed in vitro assays and protocols designed to rigorously characterize the biological activity of this compound. These assays are structured to first determine the direct biochemical potency of the compound against key kinase targets, followed by an assessment of its effects on cellular processes such as proliferation and apoptosis, and finally to confirm its mechanism of action by analyzing downstream signaling pathways. This multi-faceted approach ensures a thorough preclinical evaluation, establishing a robust foundation for further drug development.
Part 1: Biochemical Potency Assessment - Direct Kinase Inhibition
The foundational step in characterizing a putative kinase inhibitor is to measure its direct inhibitory effect on the purified target enzyme. Based on the indolinone core structure, VEGFR2 is a primary putative target.[1][5] A luminescence-based in vitro kinase assay is a robust method to determine the half-maximal inhibitory concentration (IC50) of the compound.
VEGFR2 In Vitro Kinase Assay
This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR2 enzyme. A decrease in ATP consumption, measured as an increase in luminescence, is directly proportional to the inhibitory activity of the compound.[6][7]
Principle of the Assay
The kinase reaction is allowed to proceed in the presence of the test compound. Subsequently, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. The intensity of the luminescence is inversely correlated with the kinase activity.[7][8]
Experimental Workflow: VEGFR2 Kinase Inhibition Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with this compound in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of the compound as described for the proliferation assays. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Execution:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. [9] * Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium). [10] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. [10] * Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis. The results are often expressed as fold-change in caspase activity.
Part 4: Target Validation - Downstream Signaling Pathway Analysis
To confirm that this compound inhibits its intended target within the cellular environment, Western blot analysis of downstream signaling pathways is performed. If the compound targets VEGFR2, a reduction in the phosphorylation of downstream effectors like ERK (a key component of the MAPK pathway) and Akt would be expected. [7][11]
Western Blot Analysis of MAPK and PI3K/Akt Pathways
Principle of the Assay Western blotting uses antibodies to detect specific proteins in a cell lysate sample. By using phospho-specific antibodies, it is possible to measure the activation state of key signaling proteins. [12]A decrease in the phosphorylation of target proteins following compound treatment confirms the inhibitory effect on the upstream kinase.
Signaling Pathway and Point of Inhibition
Caption: Inhibition of VEGFR2 by this compound blocks downstream MAPK and PI3K/Akt signaling.
Detailed Protocol: Western Blot Analysis
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for a short duration (e.g., 30 minutes to 2 hours) after stimulating with a growth factor like VEGF, if necessary.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. [13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature. [12] * Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C. [13] * Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [12] * Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-ERK) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples compared to the control indicates inhibition of the signaling pathway.
Conclusion
The suite of in vitro assays detailed in this guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action, researchers can build a comprehensive profile of this novel compound. The data generated from these protocols will be instrumental in making informed decisions regarding its potential as a therapeutic agent and will guide its progression through the drug development pipeline.
References
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- Sartorius. Incucyte® Label-Free Cell Proliferation Assay Protocol. [URL: https://www.sartorius.
- Benchchem. Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. [URL: https://www.benchchem.
- Scribd. Incucyte® Label-Free Cell Proliferation Assay | PDF | Cell Culture | Cytotoxicity. [URL: https://www.scribd.
- Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627-caspase-glo-3d-assay.pdf]
- Benchchem. Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. [URL: https://www.benchchem.
- Benchchem. Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. [URL: https://www.benchchem.
- Sartorius. Incucyte® Label-Free Cell Proliferation Assay. [URL: https://www.sartorius.
- Promega Corporation. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/caspase-glo-3-7-assay-protocol.pdf]
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- PubMed. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. [URL: https://pubmed.ncbi.nlm.nih.gov/9872734/]
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Application Notes and Protocols: Profiling the Kinase Inhibitor 3-(4-Fluoroanilino)indol-2-one with Cell-Based Assays
Introduction: The Promise of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, renowned for its ability to target the ATP-binding pocket of protein kinases. This structural motif is the foundation of several clinically successful kinase inhibitors, most notably Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1][2] Compounds built on this scaffold, such as 3-(4-Fluoroanilino)indol-2-one, are therefore of significant interest as potential modulators of kinase-driven signaling pathways critical to disease progression.
Based on its structural similarity to known anti-angiogenic and anti-proliferative agents, this compound is hypothesized to function as an inhibitor of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The VEGFR-2 pathway is a central regulator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[3][4]
This guide provides a comprehensive suite of validated, cell-based assays designed to build a detailed biological activity profile for this compound. We will progress logically from direct target engagement within the cell to broader assessments of its impact on cellular viability and key cancer-related phenotypes like cell migration and angiogenesis. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Section 1: Target Engagement: Quantifying VEGFR-2 Phosphorylation
Scientific Rationale: The primary mechanism of RTK activation is ligand-induced autophosphorylation. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 triggers receptor dimerization and the phosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation cascade initiates downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) that drive endothelial cell proliferation, survival, and migration.[3] A potent inhibitor like this compound is expected to block this initial phosphorylation event. We can quantify this inhibitory activity by measuring the levels of phosphorylated VEGFR-2 (pVEGFR-2) in cells stimulated with VEGF.
Signaling Pathway: VEGFR-2 Activation
Caption: VEGFR-2 signaling pathway and point of inhibition.
Protocol 1: Western Blot for Phospho-VEGFR-2 (Tyr1175)
This protocol details the immunodetection of VEGFR-2 phosphorylation at Tyr1175, a key autophosphorylation site that binds PLCγ and the p85 subunit of PI3-kinase.[4] Human Umbilical Vein Endothelial Cells (HUVECs) are an ideal, physiologically relevant model system.[3]
Materials:
-
HUVECs (low passage, <5)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Serum-free basal medium (e.g., EBM-2)
-
Recombinant Human VEGF-A (100 ng/mL stock)
-
This compound (test compound)
-
DMSO (vehicle control)
-
Sunitinib (positive control inhibitor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total-VEGFR-2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free basal medium and incubate for 4-6 hours. This crucial step reduces basal receptor phosphorylation, enhancing the signal-to-noise ratio.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), vehicle (DMSO), or a positive control inhibitor for 1-2 hours.
-
VEGF Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells (except the unstimulated control) and incubate for 5-10 minutes at 37°C. This short duration captures the peak of phosphorylation.[3]
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate overnight at 4°C with the primary antibody against pVEGFR-2 (Tyr1175).
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR-2.
Data Analysis: Quantify band intensities using densitometry software. Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each sample. Express results as a percentage of the VEGF-stimulated control.
Section 2: Cellular Proliferation and Viability Assays
Scientific Rationale: By inhibiting key signaling pathways, anti-cancer compounds can either stop cell division (cytostatic effect) or induce cell death (cytotoxic effect). Tetrazolium reduction assays, such as MTT and XTT, are reliable, colorimetric methods to measure overall cell viability by quantifying the metabolic activity of a cell population.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[6]
Workflow: XTT Cell Viability Assay
Caption: General workflow for the XTT cell viability assay.
Protocol 2: XTT Cell Viability Assay
The XTT assay is often preferred over MTT because its formazan product is water-soluble, eliminating the need for a separate solubilization step and reducing protocol time.[7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (highest DMSO concentration used).
-
Incubation: Incubate the plate for a period relevant to the cell cycle time, typically 48 or 72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturation.[7]
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
Data Analysis:
-
Subtract the background absorbance (media-only blank) from all readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated sample / Absorbance of vehicle control) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Assay Parameter | MTT | XTT |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO, SDS) | Not required |
| Endpoint Wavelength | 550-600 nm | 450-500 nm |
| Incubation (Reagent) | 4+ hours | 2-4 hours |
| Reference | [6] |
Section 3: Functional Assessment - Anti-Migratory Activity
Scientific Rationale: Cell migration is a hallmark of cancer metastasis.[8] Kinase inhibitors that target pathways involved in cytoskeletal rearrangement and cell motility can effectively block this process. The Transwell migration assay, or Boyden chamber assay, is a classic in vitro method to quantify the chemotactic response of cells—their directed movement towards a chemical gradient.[9]
Experimental Setup: Transwell Migration Assay
Caption: Step-by-step workflow for the HUVEC tube formation assay.
Protocol 4: HUVEC Tube Formation Assay
This assay is highly sensitive to cell density and the quality of the basement membrane matrix.
Materials:
-
HUVECs (low passage)
-
96-well plate
-
Reduced Growth Factor Basement Membrane Matrix (e.g., Geltrex™ or Matrigel®, stored at -20°C)
-
Serum-starved HUVECs
-
This compound
-
Positive control (e.g., Suramin)
-
Optional: Calcein AM for fluorescent visualization
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Work quickly to prevent premature polymerization.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to form a solid gel. [10]3. Cell Seeding: Harvest HUVECs (previously serum-starved for 3-6 hours) and resuspend them in basal medium at a density of 1-2 x 10⁵ cells/mL.
-
Treatment: Add the test compound, vehicle control, or positive control to the cell suspension.
-
Plating: Gently add 100 µL of the cell suspension to each gel-coated well. [11]6. Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Well-formed tube networks are typically visible within 4-6 hours. [12][13]7. Imaging: Visualize the capillary-like structures using a phase-contrast microscope and capture images. For enhanced contrast, cells can be pre-labeled or post-stained with Calcein AM, a fluorescent dye that stains live cells. [14][13]8. Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to quantify include total tube length, number of junctions/nodes, and number of meshes.
Conclusion
This application guide provides a robust, multi-faceted framework for characterizing the cellular activity of this compound. By systematically evaluating its effect on target phosphorylation, cell viability, migration, and angiogenesis, researchers can build a comprehensive preclinical data package. This integrated approach, moving from a specific molecular target to complex phenotypic outcomes, is essential for validating the compound's mechanism of action and assessing its potential as a therapeutic agent.
References
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- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchhub.com [researchhub.com]
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- 11. bio-protocol.org [bio-protocol.org]
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- 14. ibidi.com [ibidi.com]
Application Notes & Protocols: Preclinical Evaluation of 3-(4-Fluoroanilino)indol-2-one in Animal Models
Abstract: The indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use.[1][2] This document provides a comprehensive guide for the preclinical in vivo evaluation of 3-(4-Fluoroanilino)indol-2-one, a representative compound from this class. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale for critical experimental decisions. The guide covers essential stages of in vivo testing, including pharmacokinetic profiling, efficacy assessment in relevant disease models, and preliminary safety evaluation.
Introduction: The Indol-2-one Scaffold in Drug Discovery
Indol-2-one derivatives are a cornerstone of modern drug development, particularly in oncology and neurobiology.[1][3] Their rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various protein kinases, leading to the inhibition of aberrant signaling pathways that drive diseases. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor built on this scaffold, which is used to treat renal cell carcinoma and other cancers.[2]
Given its structure, this compound is hypothesized to function as a kinase inhibitor. The successful translation of in vitro potency to in vivo efficacy is a critical hurdle in the development of such compounds. Animal models are indispensable tools for this process, allowing for the characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic effect and potential toxicity in a complex biological system.[4][5]
This guide outlines a strategic, multi-stage approach to the in vivo characterization of this compound, ensuring that studies are designed logically to yield robust and interpretable data for go/no-go decisions in a drug development pipeline.
Section 1: Compound Formulation for In Vivo Administration
The first and most critical step in any in vivo study is the development of a safe and effective vehicle for drug administration. The poor aqueous solubility of many kinase inhibitors, including indol-2-one derivatives, presents a significant formulation challenge.[2]
Causality of Formulation Choice: The chosen vehicle must solubilize the compound to the required concentration without causing toxicity or interfering with the compound's absorption. An improper formulation can lead to precipitation at the injection site, erratic absorption, and inaccurate pharmacokinetic and efficacy data.
Protocol 1.1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of common, pharmaceutically acceptable solvents (e.g., DMSO, Ethanol, PEG400, Solutol HS 15, Cremophor EL).
-
Start with a high concentration (e.g., 50 mg/mL) and perform serial dilutions to find the saturation point. Visual inspection for particulates is a primary screen.
-
-
Vehicle Selection:
-
Aim for a vehicle with minimal DMSO (<10% of total volume) due to its potential for toxicity and altered drug metabolism.
-
A common starting formulation for oral (PO) gavage is 10% DMSO, 40% PEG400, and 50% Water. For intravenous (IV) injection, a more refined vehicle like 5% DMSO, 10% Solutol HS 15, and 85% Saline may be required.
-
-
Formulation Preparation (Example for Oral Administration):
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO and vortex until the compound is fully dissolved.
-
Add the required volume of PEG400 and vortex to create a homogenous solution.
-
Slowly add the final volume of water or saline while vortexing to prevent precipitation.
-
Self-Validation: Inspect the final formulation for clarity. A stable formulation should remain clear with no precipitation for the duration of the experiment. Prepare fresh daily unless stability has been formally assessed.
-
Section 2: Preclinical In Vivo Study Workflow
A logical workflow is essential for the efficient evaluation of a drug candidate. The process begins with understanding the drug's behavior in the body (pharmacokinetics), followed by assessing its effect on the disease target (pharmacodynamics and efficacy), all while monitoring for adverse effects (safety).
Diagram 2.1: In Vivo Evaluation Workflow This diagram illustrates the logical progression of preclinical animal studies for a novel compound.
Caption: High-level workflow for preclinical in vivo testing.
Section 3: Pharmacokinetic (PK) Studies
Pharmacokinetic studies measure how the body processes a drug, summarized by ADME (Absorption, Distribution, Metabolism, Excretion).[4][5] A PK study is essential to confirm that the drug reaches its intended target in sufficient concentrations and to inform dose selection for subsequent efficacy studies.[6]
Rationale for Animal Model Selection: Mice or Sprague-Dawley rats are typically used for initial PK studies due to their well-characterized physiology, small size, and cost-effectiveness. The choice may also be guided by the species used for efficacy models to allow for direct correlation.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Allocation:
-
Use 12-18 healthy adult male Sprague-Dawley rats (250-300g).
-
Acclimate animals for at least 3 days.
-
Randomly assign animals to two groups: Intravenous (IV, n=6-9) and Oral (PO, n=6-9).
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. The low dose is chosen to avoid solubility and toxicity issues.
-
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg). The higher dose accounts for expected incomplete absorption.
-
-
Blood Sampling:
-
Collect sparse samples (e.g., 100-200 µL) from 3 animals per time point into EDTA-coated tubes.
-
IV Timepoints: 0 (predose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Timepoints: 0 (predose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately following collection, centrifuge blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) to calculate key PK parameters.
-
Table 3.1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after dosing. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic drug exposure. |
| t½ | Half-life | The time required for the drug concentration to decrease by half. |
| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (AUCPO/AUCIV). |
Section 4: Efficacy Evaluation in Disease Models
Based on the presumed mechanism of action as a kinase inhibitor, two distinct animal models are proposed to evaluate the efficacy of this compound: an oncology xenograft model and a neuroprotection model.
Oncology: Human Tumor Xenograft Model
This model assesses the compound's ability to inhibit tumor growth in vivo and is a standard for evaluating anti-cancer agents.[7]
Diagram 4.1: Simplified Raf/MEK/ERK Signaling Pathway Many indol-2-one kinase inhibitors target upstream regulators of this critical cancer pathway.
Caption: Inhibition of the c-Raf signaling cascade.
Protocol 4.1.1: Efficacy in a Nude Mouse Xenograft Model
-
Cell Line and Animal Selection:
-
Choose a human cancer cell line with a known dependency on a targetable kinase pathway (e.g., A375 melanoma with a BRAF V600E mutation, sensitive to Raf inhibition).
-
Use immunodeficient mice (e.g., Athymic Nude or NSG) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Study Initiation and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (PO, daily).
-
Group 2: this compound (e.g., 25 mg/kg, PO, daily).
-
Group 3: this compound (e.g., 50 mg/kg, PO, daily).
-
Doses should be selected based on PK data to ensure sustained exposure above the in vitro IC50.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Secondary endpoints include body weight change (as a measure of toxicity) and survival.
-
Euthanize animals when tumors reach a predetermined size (~1500 mm³) or if signs of excessive toxicity appear.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, collect tumor tissue to analyze target engagement (e.g., via Western blot for phosphorylated ERK).
-
Neuroprotection: 3-NP Induced Neurodegeneration Model
Some c-Raf inhibitors, such as GW5074, have shown unexpected neuroprotective effects.[8][9][10] The 3-nitropropionic acid (3-NP) model mimics aspects of Huntington's disease by inducing striatal lesions.[8][9]
Protocol 4.2.1: Neuroprotection in a 3-NP Mouse Model
-
Animal and Study Design:
-
Use adult male C57BL/6 mice.
-
Randomize animals into groups (n=10-12 per group).
-
Group 1: Vehicle control + Saline injection.
-
Group 2: Vehicle control + 3-NP injection.
-
Group 3: this compound (e.g., 5 mg/kg) + 3-NP injection.
-
-
Induction of Neurodegeneration and Treatment:
-
Administer 3-NP via intraperitoneal (IP) injection for several consecutive days to induce striatal lesions.
-
Administer the test compound (or vehicle) 30-60 minutes prior to each 3-NP injection. The brain-penetrant nature of the compound must be confirmed, often in a satellite PK study with brain tissue collection.
-
-
Behavioral Assessment:
-
After the induction period, perform behavioral tests to assess motor function (e.g., rotarod test, grip strength).
-
Causality: Deficits in these tests correlate with the extent of striatal damage.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform histological staining (e.g., Nissl or Fluoro-Jade) on brain sections to quantify the volume of the striatal lesion.
-
Self-Validation: The vehicle + 3-NP group should show significant behavioral deficits and clear striatal lesions compared to the saline control group. The treatment group's efficacy is measured by the degree of rescue in both behavioral and histological readouts.
-
Section 5: Preliminary Safety and Toxicology
Throughout efficacy studies, it is crucial to monitor for signs of toxicity. A dedicated short-term study can help establish a maximum tolerated dose (MTD).[6]
Rationale: Safety assessment is paramount. Early identification of toxicity can halt the development of an unsafe compound or guide medicinal chemistry efforts to mitigate off-target effects.[11]
Protocol 5.1: 7-Day Dose Range-Finding Study in Mice
-
Study Design:
-
Use healthy mice (e.g., CD-1), with n=3-5 per sex per group.
-
Administer the compound daily for 7 days via the intended clinical route (e.g., PO).
-
Group 1: Vehicle control.
-
Group 2: Low Dose (e.g., 30 mg/kg/day).
-
Group 3: Mid Dose (e.g., 100 mg/kg/day).
-
Group 4: High Dose (e.g., 300 mg/kg/day).
-
-
Monitoring and Endpoints:
-
Conduct daily clinical observations using a checklist (see Table 5.1).
-
Record body weights daily. A sustained weight loss of >15-20% is a common humane endpoint.
-
At the end of the study, perform a gross necropsy, recording any visible abnormalities.
-
Collect key organs (liver, kidney, spleen, heart) for weight analysis and potential histopathology.
-
Table 5.1: Checklist for Daily Clinical Observations
| Category | Observation Points |
| General Appearance | Hunched posture, Piloerection, Rough coat |
| Activity Level | Lethargy, Hypoactivity, Stereotypy |
| Gastrointestinal | Diarrhea, Dehydration (skin tenting) |
| Neurological | Ataxia, Tremors, Convulsions |
| Respiration | Labored breathing, Gasping |
References
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Chin PC, Liu L, Morrison BE, et al. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry. 2004;90(3):595-608. [Link]
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Xiong, W., et al. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. [Link]
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Xiong, W., et al. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals. [Link]
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Yamazaki S, Iwata H, Tomonoh K, et al. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Drug Metabolism and Pharmacokinetics. 2011;26(5):491-499. [Link]
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Chen, Y., et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]
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Gintant, G., et al. Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Toxicological Sciences. [Link]
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Chen G, Jiang L, Dong L, et al. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. 2014;8:1855-1868. [Link]
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Nishida, A., et al. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. [Link]
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Hecht SS, Kenney PM, Wang M, et al. Development of a multi-organ rat model for evaluating chemopreventive agents: efficacy of indole-3-carbinol. Carcinogenesis. 2002;23(2):265-271. [Link]
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Sadowski, M., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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Berteina-Raboin, S., et al. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
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Rahman, M., et al. Potential role of different animal models for the evaluation of bioactive compounds. Animal Models and Experimental Medicine. [Link]
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Moskaleva, N., et al. Single- and Multiple-dose Pharmacokinetics, Excretion, Metabolism, and Safety of the Antivirulence Agent Fluorothiazinone in Healthy Adults. Pharmaceutical Research. [Link]
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Landskroner K, Liederer BM, Fretland J. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Xenobiotica. 2011;41(10):825-840. [Link]
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Morgan SJ, Elangbam CS, Berens SJ, et al. Use of animal models of human disease for nonclinical safety assessment of novel pharmaceuticals. Toxicologic Pathology. 2013;41(3):508-518. [Link]
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Sun L, Liang C, Shirazian S, et al. Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. 2003;46(7):1116-1119. [Link]
-
Zorrilla, J., et al. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Diana, G., et al. Easily Hydrolyzable, Water-Soluble Derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a Novel Antiviral Compound. Journal of Medicinal Chemistry. [Link]
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Intercept Pharmaceuticals. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial. Clinical Pharmacology in Drug Development. [Link]
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Bruno, A., et al. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Abdel-Aziz M, Abuo-Rahma Gel-D, Hassan AA. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indol-1-one and pyridazino[4,5-b]indoles. Archiv der Pharmazie. 2009;342(1):41-51. [Link]
-
Glavaš, M., et al. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]
-
Glavaš, M., et al. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals. [Link]
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Application Notes and Protocols: 3-(4-Fluoroanilino)indol-2-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Oncology
The indolin-2-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors with significant anticancer properties.[1] This heterocyclic scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] Prominent examples of FDA-approved drugs based on the indolin-2-one scaffold, such as Sunitinib, underscore the therapeutic potential of this class of compounds in treating various malignancies, including renal cell carcinoma and gastrointestinal stromal tumors.[3][4] The 3-substituted indolin-2-ones, in particular, have been a major focus of drug discovery efforts, with modifications at the 3-position playing a crucial role in determining their target kinase selectivity and overall biological activity.[2][5]
3-(4-Fluoroanilino)indol-2-one belongs to this promising class of compounds. While specific literature on this exact molecule is limited, its structural similarity to other 3-anilinoindolin-2-one derivatives suggests its potential as a kinase inhibitor for cancer research and drug development. The presence of the fluoro-substituent on the aniline ring is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity with the target protein. This document provides a detailed guide to the potential applications and experimental evaluation of this compound in a cancer research setting, drawing upon established methodologies for this class of compounds.
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive research on 3-substituted indolin-2-ones, it is highly probable that this compound functions as an ATP-competitive inhibitor of protein kinases.[3] The indolin-2-one moiety is known to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and thereby block their catalytic activity. The substituent at the 3-position, in this case, the 4-fluoroanilino group, plays a critical role in determining the selectivity of the inhibitor for specific kinases.[2]
Many 3-anilinoindolin-2-one derivatives have been shown to target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and members of the Src family of kinases.[2][3] These kinases are key components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis – processes that are hallmarks of cancer. By inhibiting these kinases, this compound could potentially disrupt these oncogenic signaling cascades, leading to an anti-tumor effect. A plausible signaling pathway that could be targeted is the MAPK/ERK pathway, which is frequently hyperactivated in cancer and lies downstream of many RTKs.[6]
In Vitro Application Notes and Protocols
In Vitro Kinase Inhibition Assay
Rationale: The first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. A luminescence-based assay that measures ATP consumption is a common and high-throughput method for this purpose.[7][8]
Data Presentation: Hypothetical IC50 Values
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against various kinases.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| VEGFR-2 | 50 | 15 |
| PDGFRβ | 150 | 20 |
| c-Src | 80 | 5 |
| EGFR | >10,000 | 25 |
| CDK2 | >10,000 | 10 |
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits and common methodologies.[8][9]
Materials:
-
Recombinant human kinases of interest (e.g., VEGFR-2, PDGFRβ, c-Src)
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Staurosporine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Step-by-Step Method:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation/Viability Assay
Rationale: To determine the effect of this compound on cancer cell growth and survival, a cell viability assay such as the MTT assay is essential. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Signaling Pathway Modulation
Rationale: To confirm that this compound inhibits the intended signaling pathway in a cellular context, Western blotting can be used to measure the phosphorylation status of key downstream proteins, such as ERK in the MAPK pathway.[11][12][13]
Protocol: Western Blot for Phospho-ERK
Materials:
-
Cancer cell line known to have an active MAPK pathway (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, and Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Method:
-
Cell Treatment and Lysis:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and β-actin.
In Vivo Application Notes and Protocols
Human Tumor Xenograft Model
Rationale: To evaluate the anti-tumor efficacy of this compound in a living organism, a human tumor xenograft model in immunodeficient mice is the gold standard in preclinical cancer research.[10][14]
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| Compound A | 25 | 650 ± 90 | 45.8 |
| Compound A | 50 | 300 ± 50 | 75.0 |
| Positive Control | Varies | 250 ± 40 | 79.2 |
Protocol: Subcutaneous Xenograft Model
This protocol is a generalized procedure based on established methods.[6][10][14]
Materials:
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, to improve tumor take rate)
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Calipers for tumor measurement
Workflow Diagram:
Step-by-Step Method:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into different treatment groups (e.g., vehicle control, two doses of the test compound, and a positive control).
-
-
Drug Administration:
-
Prepare the formulation of this compound in the chosen vehicle at the desired concentrations.
-
Administer the compound or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 21 days).
-
-
Efficacy and Toxicity Assessment:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for systemic toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Study Termination and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound represents a promising compound for cancer research based on its privileged indolin-2-one scaffold. The protocols and application notes provided herein offer a comprehensive framework for its preclinical evaluation. By systematically assessing its in vitro kinase inhibitory profile, cellular effects, and in vivo anti-tumor efficacy, researchers can elucidate its mechanism of action and determine its potential as a novel anticancer agent.
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Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 3-(4-Fluoroanilino)indol-2-one in Anti-inflammatory Studies
Abstract
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of a specific derivative, 3-(4-Fluoroanilino)indol-2-one. While extensive research exists for the broader class of 3-substituted-indolin-2-ones, this document synthesizes established methodologies to propose a robust, self-validating workflow for characterizing this novel compound. We will detail the hypothesized mechanisms of action, provide step-by-step protocols for essential in vitro and in vivo assays, and offer insights into data interpretation, grounded in the current scientific literature.
Introduction: The Therapeutic Promise of the Indolin-2-one Scaffold
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel, potent, and safe anti-inflammatory agents is therefore a cornerstone of modern drug discovery.
The indolin-2-one (oxindole) skeleton has emerged as a versatile and promising template for designing such agents.[3] Derivatives of this scaffold have demonstrated a remarkable ability to modulate key inflammatory pathways. Many have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), suppress inflammatory mediators such as nitric oxide (NO) and prostaglandins, and interfere with critical intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4]
This document focuses on a specific, yet representative, member of this class: This compound . By providing detailed protocols and the scientific rationale behind them, we aim to equip researchers with the necessary tools to rigorously evaluate its anti-inflammatory profile and elucidate its mechanism of action.
Hypothesized Mechanism of Action
Based on extensive studies of structurally related 3-substituted-indolin-2-one derivatives, we hypothesize that this compound exerts its anti-inflammatory effects through a multi-pronged mechanism involving the inhibition of key signaling pathways that are central to the inflammatory response.[1][2][5]
A primary inflammatory stimulus, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, activates cell surface receptors (e.g., TLR4) on immune cells like macrophages.[2] This activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways.
-
NF-κB Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein, IκBα.[6][7] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[8] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and NOS2 (encoding inducible nitric oxide synthase, iNOS).[1][6][7] We posit that this compound will inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation.[2]
-
MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical signaling hub.[9][10] Their phosphorylation and activation lead to the activation of various transcription factors, further amplifying the inflammatory response.[1][2] It is likely that the test compound will suppress the LPS-induced phosphorylation of p38, ERK, and JNK.[2]
The combined inhibition of these pathways would culminate in the reduced expression and release of key inflammatory effectors like NO, TNF-α, and IL-6.[1][11]
Visualizing the Target Pathways
Caption: Hypothesized inhibitory action on NF-κB and MAPK pathways.
In Vitro Evaluation: Protocols & Methodologies
The following protocols are designed to assess the anti-inflammatory activity of this compound using the RAW264.7 murine macrophage cell line, a standard model for inflammation research.[1][2]
General Cell Culture
-
Cell Line: RAW264.7 Murine Macrophages (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.
Protocol 1: Cell Viability Assay
Causality: It is critical to first determine the non-toxic concentration range of the test compound. Anti-inflammatory effects must be decoupled from general cytotoxicity. The MTT or similar colorimetric assays measure mitochondrial reductase activity, a reliable indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Use concentrations that show >95% viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production Assay
Causality: During inflammation, iNOS is upregulated in macrophages, leading to a surge in NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, providing a direct quantitative measure of iNOS activity.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1 hour.
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Cytokine Quantification (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines.[12][13] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture medium, providing a direct measure of the compound's inhibitory effect.[1][4]
Step-by-Step Methodology:
-
Sample Collection: Prepare and treat cells as described in the NO assay (Protocol 3.3). After 24 hours of incubation with LPS, collect the culture supernatants and centrifuge to remove cell debris.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards, controls, and collected supernatants.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Absorbance Reading: Read the absorbance at the wavelength specified by the kit (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
| Parameter | Expected Outcome with Active Compound | Typical Assay |
| Cell Viability | No significant decrease at effective doses | MTT / XTT Assay |
| NO Production | Dose-dependent decrease in nitrite levels | Griess Assay |
| TNF-α Secretion | Dose-dependent decrease in concentration | ELISA |
| IL-6 Secretion | Dose-dependent decrease in concentration | ELISA |
Protocol 4: Western Blot for Signaling Pathway Analysis
Causality: To confirm the mechanism of action, Western blotting allows for the visualization and semi-quantification of specific proteins and their phosphorylation status. A decrease in the phosphorylated forms of p65, IκBα, p38, ERK, and JNK relative to their total protein levels would provide strong evidence for the compound's inhibitory activity on the NF-κB and MAPK pathways.[1][2]
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Grow to ~80% confluency. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for MAPK, 60 minutes for NF-κB).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
In Vivo Evaluation: Protocols & Methodologies
In vivo models are essential to confirm the anti-inflammatory efficacy of the compound in a complex biological system. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and highly reproducible model of acute inflammation.[14][15] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. Inhibition of this edema is a clear indicator of systemic anti-inflammatory activity.[16]
Step-by-Step Methodology:
-
Animal Acclimation: Use male Wistar rats (150-200g). Acclimatize for one week. Fast overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).
-
Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation:
-
Increase in Paw Volume = (Paw volume at time 't') - (Paw volume at 0 hr).
-
Percent Inhibition (%) = [(Control Edema - Treated Edema) / Control Edema] x 100.
-
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for evaluating the anti-inflammatory properties of this compound. By following these protocols, researchers can generate reliable data on the compound's efficacy, safety profile (in vitro), and mechanism of action. Positive results from these foundational studies—specifically, dose-dependent inhibition of NO and pro-inflammatory cytokines in RAW264.7 cells and significant reduction of edema in the in vivo paw edema model—would strongly support its potential as a therapeutic candidate.
Future work should focus on broader profiling, including its effects on cyclooxygenase (COX) enzyme activity, its selectivity profile against other kinases, and evaluation in chronic inflammation models (e.g., collagen-induced arthritis).[17][18] Pharmacokinetic and toxicology studies would be the subsequent critical steps in its journey toward clinical development.
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health. [Link]
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da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(15), 5853. [Link]
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Harfenist, E. J., et al. (1995). 3,4-Dihydroquinolin-2(1H)-ones as Combined Inhibitors of Thromboxane A2 Synthase and cAMP Phosphodiesterase. PubMed. [Link]
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Abell, A. D., et al. (2003). Inhibition of cytokine production by hymenialdisine derivatives. PubMed. [Link]
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Lampropoulou, V., & Pasparakis, M. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. [Link]
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Belwal, A., et al. (2024). Synthesis and anti-inflammatory, analgesic, and anti-ulcerogenic bioevaluation of new indole bioconjugates. ResearchGate. [Link]
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Wallace, E. M., et al. (1999). Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. PubMed. [Link]
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Chen, H. H., et al. (2021). Simultaneous Inhibition of Three Major Cytokines and Its Therapeutic Effects: A Peptide-Based Novel Therapy against Endotoxemia in Mice. International Journal of Molecular Sciences, 22(10), 5358. [Link]
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Kim, K. H., et al. (2015). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PLoS One, 10(7), e0132381. [Link]
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Weinstock, M., et al. (2014). Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. PubMed. [Link]
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Ghorab, M. M., et al. (2004). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-b]indoles, and pyridazino[4,5-b]indoles. PubMed. [Link]
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Application Note & Protocol: Preparation of High-Concentration Stock Solutions of 3-(4-Fluoroanilino)indol-2-one
An In-depth Technical Guide
Abstract
This guide provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of high-concentration stock solutions of 3-(4-Fluoroanilino)indol-2-one. The oxindole scaffold is a privileged structure in modern drug discovery, forming the core of numerous kinase inhibitors.[1] The accuracy and reproducibility of downstream biological assays are critically dependent on the integrity and precise concentration of the initial compound stock solution. This document outlines the fundamental principles, step-by-step procedures, and critical considerations to ensure the preparation of stable, reliable, and verifiable stock solutions suitable for researchers, scientists, and drug development professionals.
Introduction: The Foundation of Reproducible Data
This compound is a small organic molecule belonging to the oxindole class of compounds. This structural family is of significant interest in medicinal chemistry due to its demonstrated multi-kinase inhibitory activity.[2] The journey from a lyophilized powder to a biologically active agent in an assay begins with a crucial, often overlooked step: solubilization. Improperly prepared stock solutions—whether due to incorrect solvent choice, incomplete dissolution, degradation, or inaccurate concentration—are a primary source of experimental variability and irreproducibility.
This application note serves as a self-validating system, explaining not just the "how" but the "why" behind each step. By adhering to these protocols, researchers can establish a robust foundation for their experimental work, ensuring that the effects observed in assays are attributable to the compound's activity, not artifacts of its preparation.
Physicochemical Profile of this compound
Understanding the compound's properties is essential for making informed decisions about its handling and solubilization. As this specific derivative is not widely cataloged, the following properties have been calculated based on its chemical structure.
| Property | Value | Source & Rationale |
| Chemical Structure | 3-(4-Fluoroanilino)-1,3-dihydro-2H-indol-2-one | Name-based structure determination. |
| Molecular Formula | C₁₄H₁₁FN₂O | Calculated from chemical structure. |
| Molecular Weight | 242.25 g/mol | Calculated from molecular formula. This value is critical for all concentration calculations. |
| Predicted Solubility | Poorly soluble in water; high solubility in polar aprotic solvents like DMSO. | Based on the hydrophobic nature of the fused ring system and general characteristics of oxindole-based inhibitors.[1] |
| Predicted Lipophilicity (cLogP) | ~2.5 - 3.5 | Estimated based on similar oxindole scaffolds, indicating a preference for lipid environments over aqueous ones. |
Essential Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Alternative solvents (optional): N,N-Dimethylformamide (DMF), Ethanol (EtOH)
-
Calibrated analytical balance (readability to at least 0.1 mg)
-
Positive displacement micropipettes and sterile tips
-
1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes or amber glass vials
-
Sterile, amber-tinted cryovials for aliquoting
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
-
Fume hood
Critical Safety & Handling Precautions
Before handling, it is mandatory to consult the manufacturer-provided Safety Data Sheet (SDS) . As a potent, biologically active small molecule, this compound should be handled with care.
-
Engineering Controls: Always handle the lyophilized powder and concentrated stock solutions inside a chemical fume hood to prevent inhalation of aerosols or fine powder.[3][4]
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times. Dispose of contaminated gloves and waste according to institutional guidelines.[5]
-
Spill Management: In case of a spill, decontaminate the area as per the SDS instructions. Do not create dust from a dry spill.
Strategic Solvent Selection
The choice of solvent is the most critical factor in preparing a stable stock solution. For most non-polar, organic small molecules used in biological assays, DMSO is the solvent of first resort due to its excellent solvating power and miscibility with aqueous media at low concentrations.[6][7]
Caption: Decision workflow for selecting an appropriate solvent.
Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Step 6.1: Pre-Calculation
The fundamental equation for calculating the required solvent volume is:
Volume (L) = [ Mass (g) / Molecular Weight ( g/mol ) ] / Concentration (mol/L)
Example Calculation for a 10 mM Stock: Assume you are using 1 mg of the compound.
-
Convert Mass: 1 mg = 0.001 g
-
Convert Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight: 242.25 g/mol
Volume (L) = [ 0.001 g / 242.25 g/mol ] / 0.010 mol/L = 0.0004128 L
-
Convert to Microliters: 0.0004128 L * 1,000,000 µL/L = 412.8 µL
Therefore, to make a 10 mM solution, you will dissolve 1 mg of this compound in 412.8 µL of anhydrous DMSO.
Step 6.2: Weighing the Compound
-
Before opening, centrifuge the manufacturer's vial briefly to ensure all lyophilized powder is at the bottom.[8][9]
-
Tare a sterile 1.5 mL microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully transfer the desired amount of powder (e.g., 1.0 mg) into the tared vial. Record the exact weight.
-
Best Practice: For quantities of 5 mg or less, it is often more accurate to dissolve the entire contents of the manufacturer's vial and calculate the concentration based on the stated mass, avoiding weighing errors.[8][10]
Step 6.3: Dissolution
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 412.8 µL for 1 mg) to the vial containing the compound.
-
Tightly cap the vial and vortex vigorously for 30-60 seconds.
-
Causality: Vortexing provides mechanical energy to break up powder aggregates and increase the surface area available for the solvent, accelerating dissolution.
-
If the compound is not fully dissolved (as confirmed by visual inspection), place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but should be used with caution to avoid thermal degradation.[9]
-
Repeat vortexing and sonication until a clear, precipitate-free solution is obtained.
Step 6.4: Aliquoting and Labeling
-
Once fully dissolved, dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL aliquots) in sterile, amber-tinted cryovials.
-
Trustworthiness: Aliquoting is a critical step to preserve the integrity of the stock solution by preventing repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]
-
Label each aliquot vial clearly and legibly with:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Preparation Date
-
Your Initials
-
Quality Control and Storage
7.1: Immediate Quality Control
The primary self-validating check is a thorough visual inspection. Hold the vial against a light source and a dark background. A properly prepared stock solution must be completely clear, with no visible particulates, crystals, or haziness. If any solid is visible, the dissolution process is incomplete and must be continued.
7.2: Long-Term Storage and Stability
-
Short-Term (≤ 1 month): Store aliquots at -20°C .[8]
-
Long-Term (> 1 month): For maximum stability, store aliquots at -80°C .[8][9] Studies show that while many compounds are stable for months at -20°C, degradation is significantly slowed at -80°C.
-
Protection: Always store vials upright and in the dark (e.g., in a labeled freezer box) to prevent photodegradation. Ensure caps are tightly sealed to prevent solvent evaporation and absorption of atmospheric moisture, as water can cause precipitation of hydrophobic compounds from DMSO.[6]
Workflow: From Stock to Working Solution
The concentrated DMSO stock is never used directly in an assay. It must be serially diluted to a final working concentration in the appropriate aqueous buffer or cell culture medium.
Caption: Overall workflow from lyophilized powder to final assay.
Best Practice for Dilution: When diluting a DMSO stock into an aqueous solution, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution.[6] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[8]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve. | 1. Insufficient solvent volume. 2. Compound has low kinetic solubility. 3. Incorrect solvent. | 1. Double-check calculations. 2. Vortex for a longer duration. Use a bath sonicator for 10-15 minutes. Gently warm the solution (not exceeding 40°C). 3. If DMSO fails, perform a small-scale test with DMF. |
| Solution is hazy or cloudy. | Micro-precipitation is occurring. | The compound's solubility limit may have been exceeded. Prepare a less concentrated stock solution (e.g., 5 mM or 1 mM). |
| Precipitate forms after freezing and thawing. | 1. Compound came out of solution during freezing. 2. Water was absorbed into the DMSO. | 1. Before use, warm the vial to room temperature and vortex/sonicate to ensure everything is redissolved. 2. Ensure vials are tightly capped and use anhydrous grade DMSO. Discard stock if precipitate persists. |
| Precipitate forms when diluting into aqueous buffer. | "Crashing out" due to poor aqueous solubility. | 1. Make an intermediate dilution in DMSO first. 2. Add the DMSO stock slowly to the aqueous buffer while vortexing. 3. Include a co-solvent like Pluronic F-68 or Tween-80 in the final buffer if compatible with the assay. |
References
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Best Practices. [Link]
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Cheng, A. C., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
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Kozikowski, B. A., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
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Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
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Waybright, T. J., et al. (2020). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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Cheng, A. C., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]
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Ismail, M. M., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. [Link]
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Ismail, M. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ResearchGate. (2023). (PDF) Discovery of a new potent oxindole multi-kinase inhibitor.... [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Results in Chemistry. [Link]
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CAS Common Chemistry. 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone. [Link]
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Singh, M., & Singh, S. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry. [Link]
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Analytical methods for 3-(4-Fluoroanilino)indol-2-one quantification
Application Note & Protocol
Topic: Quantitative Analysis of 3-(4-Fluoroanilino)indol-2-one
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound. This compound is a critical process intermediate and a potential impurity in the synthesis of several pharmaceutical agents, most notably as a related substance to the multi-targeted tyrosine kinase inhibitor, Sunitinib.[1] Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We present two robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control (QC), and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis.
Introduction: The Rationale for Quantification
This compound is a key synthetic precursor and a potential process-related impurity that may be carried over into the final drug substance. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities in pharmaceutical products. The presence of such impurities, even at low levels, can impact the safety and efficacy profile of the API. Therefore, validated, sensitive, and specific analytical methods are essential for their monitoring and control during drug development and manufacturing.[2]
This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that the protocols serve as a self-validating framework for reliable and reproducible results.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine quality control, offering a balance of specificity, precision, and accessibility. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By manipulating the mobile phase composition, we can achieve chromatographic separation from the API and other related impurities.
Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like this compound.[3] The end-capped silica particles minimize peak tailing by reducing unwanted interactions with residual silanol groups.
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The buffer (e.g., potassium phosphate) controls the pH to ensure consistent ionization states of the analyte and any ionizable impurities, leading to reproducible retention times.[4]
-
Detection Wavelength: The indole and anilino chromophores in the molecule result in significant UV absorbance. Based on spectral analysis of structurally similar compounds, a detection wavelength of 268 nm is chosen to provide high sensitivity for this compound and related Sunitinib impurities.[1]
Experimental Workflow for RP-HPLC-UV Analysis
Caption: RP-HPLC-UV workflow from preparation to final quantification.
Detailed Protocol: RP-HPLC-UV
2.3.1 Instrumentation and Consumables
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry ODS or equivalent).[3]
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
2.3.2 Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0. (Dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust pH to 3.0 with phosphoric acid). Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2.3.3 Standard Solution Preparation
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
Working Standard (1.0 µg/mL): Pipette 1.0 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume with the diluent.
2.3.4 Sample Solution Preparation (e.g., for API Batch Release)
-
Accurately weigh 50 mg of the API sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent (Final concentration ~1000 µg/mL).
-
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.
2.3.5 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 268 nm[1] |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 |
2.3.6 System Suitability and Acceptance Criteria
-
Inject the Working Standard solution five times.
-
Tailing Factor: Must be ≤ 2.0 for the analyte peak.
-
Theoretical Plates: Must be ≥ 2000 for the analyte peak.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.
2.3.7 Quantification The concentration of this compound in the sample is calculated using the external standard formula:
Impurity (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
Confirmatory Method: LC-MS/MS Analysis
For applications requiring higher sensitivity and unambiguous identification, such as genotoxic impurity analysis or metabolite identification, LC-MS/MS is the preferred technique.[5][6] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.
Rationale for LC-MS/MS
The primary advantage of LC-MS/MS is its specificity. While HPLC-UV relies on retention time for identification, co-eluting peaks can interfere. MS/MS confirms identity by monitoring a specific fragmentation pathway (a precursor ion fragmenting into a product ion), which is unique to the analyte's chemical structure. This virtually eliminates matrix interference and provides significantly lower limits of detection (LOD) and quantification (LOQ).[7][8]
Detailed Protocol: LC-MS/MS
3.2.1 Instrumentation and Reagents
-
LC-MS/MS System (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Chromatographic conditions are similar to the HPLC-UV method, but formic acid is often substituted for non-volatile phosphate buffers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3.2.2 Mass Spectrometer Conditions
-
Analyte: this compound (C₁₄H₁₁FN₂O), Exact Mass: 242.0855
-
Ionization Mode: ESI Positive
-
Precursor Ion [M+H]⁺: m/z 243.1
-
MRM Transition: A characteristic product ion must be determined via infusion and fragmentation analysis. A plausible transition would be the loss of the fluoroaniline moiety.
-
Primary Transition (Quantifier): m/z 243.1 → 132.1 (corresponding to the indolin-2-one core)
-
Secondary Transition (Qualifier): m/z 243.1 → 104.0 (fragment of the indolin-2-one core)
-
3.2.3 Sample Preparation Sample preparation follows the same principles as the HPLC method, but solutions may require further dilution into the ng/mL range to fall within the linear dynamic range of the mass spectrometer.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Method Validation Summary
Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. The following table summarizes typical validation parameters and acceptance criteria.
| Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria |
| Specificity | Peak is resolved from other impurities (Resolution > 2.0). No interference from blank/placebo at the analyte retention time. | No interfering peaks at the MRM transition of the analyte. Ion ratio of qualifier/quantifier is consistent. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification limit. | Correlation Coefficient (r²) ≥ 0.995 over the expected concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9] | 85.0% - 115.0% for spiked matrix samples at low, medium, and high concentrations.[8] |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | Intra-day Precision: ≤ 15% (≤ 20% at LLOQ)Inter-day Precision: ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy. | Lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%).[8] |
| Robustness | Method is unaffected by small, deliberate changes in flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2). | Method performance is consistent with minor variations in LC parameters. |
References
-
Title: Sunitinib malate related substance analysis method.[1] Source: Google Patents (CN104678006B) URL:
-
Title: METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF SUNITINIB MALATE IN BULK AND MARKETED PHARMACEUTICAL DOSAGE.[3] Source: European Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Development of a quantitative method for sunitinib N-oxide using LC-MS/MS.[7] Source: Semantic Scholar URL: [Link]
-
Title: Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation.[10] Source: Brieflands URL: [Link]
-
Title: Overall Review on Analytical Method Development and Validation of Sunitinib.[11] Source: ResearchGate URL: [Link]
-
Title: UV Vis Spectra of Indole Analogues.[12] Source: Research Data Australia URL: [Link]
-
Title: UV-vis spectra and mass spectra of the products from indole and its...[13] Source: ResearchGate URL: [Link]
-
Title: Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.[14] Source: ResearchGate URL: [Link]
-
Title: UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis.[15] Source: Journal of the American Chemical Society URL: [Link]
-
Title: Current Developments in LC-MS for Pharmaceutical Analysis.[5] Source: Lirias URL: [Link]
-
Title: A REVIEW ON LC- MS TECHNIQUE AND IT'S APPLICATION.[6] Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.[8] Source: PMC - NIH URL: [Link]
-
Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.[4] Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of Flunarizine Dihydrochloride, Domperidone and Paracetamol by RP-HPLC in pharmaceutical dosage form.[9] Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods.[2] Source: PMC - PubMed Central URL: [Link]
Sources
- 1. CN104678006B - Sunitinib malate related substance analysis method - Google Patents [patents.google.com]
- 2. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipindexing.com [ipindexing.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. researchdata.edu.au [researchdata.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(4-Fluoroanilino)indol-2-one Synthesis
Welcome to the technical support guide for the synthesis of 3-(4-Fluoroanilino)indol-2-one. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific synthesis. Our goal is to empower you to overcome common experimental hurdles and maximize your reaction yield and product purity.
The synthesis, which typically involves the condensation of isatin with 4-fluoroaniline, is a crucial reaction for creating a scaffold present in many biologically active compounds. While seemingly straightforward, this reaction is governed by an equilibrium that requires careful control of conditions to achieve optimal outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to a solution.
Problem 1: Consistently Low Yield (<50%)
A low yield is the most common issue and can stem from several factors related to the reaction equilibrium. The condensation of isatin with an aniline is a reversible process where water is eliminated.[1]
-
Root Cause Analysis:
-
Reaction Equilibrium: The primary cause of low yield is often the presence of water in the reaction mixture. Water, a byproduct of the condensation, can hydrolyze the product (a Schiff base or its enamine tautomer) back to the starting materials, isatin and 4-fluoroaniline.
-
Suboptimal Catalyst Activity: An acid catalyst is essential to protonate the C3-carbonyl group of isatin, increasing its electrophilicity for the nucleophilic attack by 4-fluoroaniline.[2] If the catalyst is weak, insufficient, or degraded, the reaction rate will be slow, leading to an incomplete reaction.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or completion if the time is too short or the temperature is too low.
-
-
Solutions & Optimization Protocol:
-
Implement Efficient Water Removal:
-
Method: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylenes) that forms an azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing water and driving the equilibrium toward the product.
-
Alternative: If a Dean-Stark trap is not feasible, add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction flask. Ensure the chosen agent is compatible with your reaction conditions.
-
-
Optimize Catalyst and Solvent System:
-
Catalyst Choice: Glacial acetic acid is a commonly used and effective catalyst for this reaction, typically used in small, catalytic amounts.[3][4] It provides the necessary acidic environment (pH 4-5) to facilitate the reaction without excessively protonating the aniline nucleophile, which would render it unreactive.[2]
-
Solvent Selection: Ethanol is a frequent choice of solvent as it effectively dissolves both isatin and 4-fluoroaniline.[3] For reactions involving a Dean-Stark trap, toluene is preferred due to its azeotropic properties with water and higher boiling point, which can accelerate the reaction.
-
-
Adjust Reaction Conditions:
-
Temperature: When using ethanol, refluxing the mixture is standard practice.[3] If using toluene with a Dean-Stark trap, the reaction should be maintained at reflux temperature (approx. 111°C).
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the isatin and 4-fluoroaniline standards. The reaction is complete when the isatin spot has been completely consumed.
-
-
Problem 2: Significant Formation of a Dark, Insoluble Side Product
The appearance of dark, often polymeric, side products can complicate purification and reduce yield.
-
Root Cause Analysis:
-
Overheating/Prolonged Reaction Time: Isatin and its derivatives can be sensitive to prolonged heating, which may lead to decomposition or polymerization.[5]
-
Oxidation: The starting materials or the product might be susceptible to oxidation, especially at high temperatures in the presence of air.
-
Impure Reagents: Impurities in the starting isatin or 4-fluoroaniline can act as catalysts for side reactions.
-
-
Solutions & Optimization Protocol:
-
Strict Temperature and Time Control:
-
Avoid excessive heating. Once the reaction reaches reflux, maintain a gentle, steady rate.
-
Do not let the reaction run for an unnecessarily long time after completion is confirmed by TLC.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using standard Schlenk line techniques to purge the reaction flask of air before adding reagents and maintaining a positive pressure of inert gas throughout the experiment.
-
-
Ensure Reagent Purity:
-
Use freshly purified reagents. Isatin can be recrystallized from glacial acetic acid or ethanol. 4-fluoroaniline should be distilled if it appears discolored.
-
-
Problem 3: Difficulty in Product Purification and Crystallization
Even with a good conversion rate, isolating a pure product can be challenging.
-
Root Cause Analysis:
-
Residual Catalyst: The acid catalyst (e.g., acetic acid) can interfere with crystallization if not properly removed.
-
Unreacted Starting Materials: If the reaction is incomplete, separating the product from structurally similar starting materials can be difficult.
-
Inappropriate Recrystallization Solvent: The choice of solvent is critical for obtaining high-purity crystals.
-
-
Solutions & Optimization Protocol:
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture upon cooling.
-
Filter the crude solid and wash it thoroughly with a solvent in which the product is sparingly soluble but impurities are soluble. A common practice is to wash with cold ethanol or a mixture of ethanol and water.[3] This helps remove residual acetic acid and unreacted starting materials.
-
-
Systematic Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
A1: The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.
-
Protonation: The acid catalyst protonates the C3 carbonyl oxygen of isatin, making the C3 carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the activated C3 carbon, forming a tetrahedral intermediate (a carbinolamine).
-
Proton Transfer: A proton is transferred from the aniline nitrogen to the hydroxyl group.
-
Dehydration: The resulting -OH₂⁺ group is an excellent leaving group and is eliminated as a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (e.g., the solvent or conjugate base of the catalyst) removes a proton from the nitrogen to yield the final Schiff base product, 3-(4-fluoroanilinoimino)indolin-2-one, which exists in tautomeric equilibrium with the more stable enamine form, this compound.
Q2: Why is glacial acetic acid preferred over a strong acid like HCl?
A2: The reaction rate is highly pH-dependent. A strong acid like HCl would protonate the amine nucleophile (4-fluoroaniline) to a significant extent, forming the unreactive ammonium salt. This reduces the concentration of the available nucleophile, slowing down or stopping the reaction. Glacial acetic acid is a weak acid that provides sufficient protonation of the carbonyl group to activate it while leaving most of the amine in its nucleophilic, unprotonated state.[2]
Q3: Can this reaction be performed without a solvent?
A3: While some solid-state or solvent-free reactions exist, they often require specific conditions like microwave irradiation or grinding. For laboratory-scale synthesis, using a solvent is highly recommended. A solvent ensures homogeneity, allows for efficient heat transfer (enabling controlled reflux), and is essential for techniques like azeotropic water removal with a Dean-Stark trap.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using a combination of standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for functional groups, such as the N-H and C=O stretches of the oxindole ring.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Reactants | Isatin, 4-Fluoroaniline | Use equimolar amounts (1:1 ratio) or a slight excess (1.05 eq) of the aniline. |
| Solvent | Absolute Ethanol or Toluene | Ethanol for simple reflux; Toluene for Dean-Stark water removal. |
| Catalyst | Glacial Acetic Acid | 3-5 drops per 10 mmol of isatin is typically sufficient. |
| Temperature | Reflux | ~78°C for Ethanol; ~111°C for Toluene. |
| Reaction Time | 2-6 hours | Monitor by TLC until isatin is consumed.[3] |
| Work-up | Cool, filter, wash with cold ethanol | Effectively removes most impurities before recrystallization. |
Benchmark Experimental Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.47 g, 10 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: Stir the mixture to dissolve the isatin. Add 4-fluoroaniline (1.11 g, 10 mmol) to the flask, followed by glacial acetic acid (0.3 mL, ~5 drops).
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
-
Monitoring: Periodically check the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Isolation: Once the reaction is complete (disappearance of the isatin spot), remove the flask from the heat and allow it to cool to room temperature. The product should precipitate as a colored solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual starting materials and catalyst.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Record the yield and characterize the compound using NMR, IR, and MS to confirm its identity and purity.
Visual Workflow & Mechanism Diagrams
Experimental Workflow
Sources
Improving solubility of 3-(4-Fluoroanilino)indol-2-one for biological assays.
Troubleshooting Guide & FAQs for Solubility Enhancement in Biological Assays
Welcome to the technical support resource for 3-(4-Fluoroanilino)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during biological assays. The N-aryl-2-indolinone core of this compound is a prevalent scaffold in medicinal chemistry, but it often presents solubility hurdles.[1] Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the primary cause of this issue?
A1: The observed precipitation is most likely due to the low aqueous solubility of this compound. This compound belongs to the indolinone class of molecules, which are known for their hydrophobic nature and consequently poor solubility in water.[1][2] When a concentrated stock solution, typically prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium (e.g., cell culture media or biochemical buffer), the compound can "crash out" of solution as it encounters an environment where it is no longer soluble. This is a common challenge for many small molecules in drug discovery.[3]
Key Physicochemical Properties Influencing Solubility:
| Property | Implication for Aqueous Solubility |
| High Lipophilicity (LogP) | The molecule has a stronger affinity for a non-polar (lipid-like) environment over a polar (aqueous) one. |
| Crystalline Structure | Strong intermolecular forces in the solid state require significant energy for solvent molecules to break apart the crystal lattice.[4] |
| Molecular Weight | Larger molecules can be more difficult for solvent molecules to surround and solvate.[4] |
Q2: What is the recommended first-line approach for preparing a stock solution of this compound?
A2: The standard and most recommended first-line approach is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Facilitate dissolution by vortexing for 1-2 minutes. If the compound does not dissolve completely, sonication in a water bath for several minutes can be effective.[5] Gentle warming (e.g., in a 37°C water bath) may also aid dissolution, but use caution as heat can degrade some compounds.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C for long-term stability.[5]
dot
Caption: Decision tree for addressing compound precipitation.
If optimizing the DMSO concentration is insufficient, introducing a secondary co-solvent can improve solubility by reducing the interfacial tension between the hydrophobic drug and the aqueous medium. [7][8] Recommended Co-solvents for In Vitro Assays:
| Co-solvent | Typical Starting Concentration (in final assay volume) | Notes |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | A non-ionic polymer, generally well-tolerated in many assays. [9] |
| Ethanol | 1-2% | Can be effective but may have higher toxicity in some cell lines. [6][9] |
| Propylene Glycol (PG) | 1-5% | Another common, low-toxicity co-solvent. [7][9] |
Protocol for Co-Solvent Use:
-
Prepare your 10 mM stock of this compound in 100% DMSO as usual.
-
Create an intermediate dilution of the compound in the co-solvent (e.g., dilute the DMSO stock 1:10 into 100% PEG-400).
-
Add this intermediate dilution to your assay buffer to reach the final desired compound and co-solvent concentrations. This two-step dilution method can prevent the compound from crashing out.
Problem 2: I need to prepare a formulation for in vivo studies, and high concentrations of DMSO are not suitable.
For animal studies, high concentrations of organic solvents can cause significant toxicity. Formulation strategies must be adapted to be biocompatible.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [10][11]They can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes that can significantly increase aqueous solubility and bioavailability. [12][13]
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile and high aqueous solubility. [12][13] Protocol for HP-β-CD Formulation:
-
Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in a suitable vehicle like saline or phosphate-buffered saline (PBS).
-
Add the Compound: Add the powdered this compound directly to the HP-β-CD solution. Alternatively, a small amount of organic solvent (like ethanol or DMSO) can be used to first dissolve the compound before adding it to the cyclodextrin solution, after which the organic solvent can be removed by evaporation. [14]3. Facilitate Complexation: Vigorously vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating (37-40°C) can aid this process. The final solution should be clear.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm syringe filter before administration to ensure sterility. [14]
References
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Pardhi, V. P., et al. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Tiwari, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
U.S. National Library of Medicine. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. PubMed Central. Retrieved from [Link]
-
U.S. National Library of Medicine. (2015). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. PMC - NIH. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Semantic Scholar. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Retrieved from [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]
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GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
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Solubility of Things. (n.d.). Indoline-2-one derivative. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
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Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Retrieved from [Link]
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PubChem. (n.d.). 3-Indolylacetone. Retrieved from [Link]
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PubChem. (n.d.). 3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
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U.S. National Library of Medicine. (2017). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. NIH. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-fluorophenylethylamino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-3-(furan-2-carbonyl)indol-2-one. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Fluoro-2-pyridinyl)indol-2-one. Retrieved from [Link]
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ResearchGate. (2015). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 3-(4-Fluoroanilino)indol-2-one
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-(4-Fluoroanilino)indol-2-one in their experiments. As a molecule combining an oxindole core with a fluorinated aniline moiety, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results. This document provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for common issues.
Core Concepts: Understanding the Stability of this compound
The stability of this compound is governed by the chemical properties of its two primary structural components: the indol-2-one (oxindole) core and the 4-fluoroaniline substituent.
-
The Indol-2-one (Oxindole) Scaffold: The oxindole ring system is susceptible to oxidation, particularly at the C3 position.[1][2] This oxidation can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions.[3][4] Oxidative degradation can lead to the formation of colored impurities and potentially alter the compound's biological activity.
-
The 4-Fluoroaniline Moiety: Aromatic amines, including anilines, are known to be sensitive to oxidation.[5] However, the presence of a fluorine atom on the aniline ring can influence its stability. Fluorine is a highly electronegative atom that can affect the electron density of the aromatic ring. This substitution can enhance the thermal stability of related polymeric structures.[6] For the purposes of storage, it is prudent to assume the aniline portion of the molecule remains a potential site for oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed, opaque or amber vial to protect it from light.[3][7] The vial should be placed in a cool, dry, and dark environment. For short-term storage (weeks to months), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is the preferred method.[3] To prevent oxidation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[3][5]
Q2: My solid this compound has changed color from off-white to a yellowish or brownish tint. What does this mean?
A2: A visible color change is a primary indicator of chemical degradation, likely due to oxidation.[3] The electron-rich indole and aniline moieties can form colored byproducts upon exposure to oxygen, light, or heat. While a slight color change may not drastically affect the compound's purity for all applications, it is a sign of instability. It is recommended to re-analyze the compound for purity before use in sensitive assays.
Q3: How should I prepare and store solutions of this compound?
A3: When preparing solutions, use high-purity, degassed solvents to minimize dissolved oxygen. If the compound is to be used in aqueous buffers, be mindful of its solubility, as many indole derivatives have poor aqueous solubility.[8] Stock solutions in organic solvents like DMSO or ethanol should be stored in tightly sealed vials, protected from light, at -20°C. For aqueous solutions used in cell-based assays, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours.
Q4: Can I repeatedly freeze and thaw my stock solution?
A4: Repeated freeze-thaw cycles are generally discouraged as they can introduce moisture and accelerate degradation. It is highly recommended to aliquot your stock solution into smaller, single-use volumes. This practice minimizes the number of times the main stock is exposed to ambient temperature and atmosphere.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Avoid storing this compound in the presence of strong oxidizing agents, strong acids, and bases.[3][9] Contact with certain metals that can act as oxidation catalysts should also be minimized. Ensure all glassware and storage containers are clean and free of contaminants.
Troubleshooting Guide
This section addresses common problems encountered during the storage and use of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Check the physical appearance of your solid compound. Has the color changed? 2. If possible, re-analyze the purity of your compound using HPLC or LC-MS. 3. If degradation is confirmed, purchase a fresh batch of the compound and store it according to the recommended guidelines. |
| Solution Instability | 1. Are you preparing fresh solutions for each experiment? If not, the compound may be degrading in solution. 2. Ensure you are using high-purity, degassed solvents. 3. If using aqueous buffers, check the pH. Indole derivatives are generally more stable at a neutral pH.[9] |
Issue 2: Compound precipitation in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Determine the solubility limit of your compound in the specific aqueous buffer you are using. 2. Consider using a co-solvent such as ethanol or PEG 400, but be mindful of its potential effects on your experimental system.[8] 3. For in-vitro assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid both solubility issues and cellular toxicity.[8] |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
Objective: To properly store the solid compound to ensure its stability for long-term use.
Materials:
-
This compound (solid)
-
Amber glass vials with screw caps and PTFE septa
-
Argon or nitrogen gas with a regulator and tubing
-
-20°C freezer
Procedure:
-
Weigh the desired amount of the solid compound into a clean, dry amber glass vial.
-
Place the vial in a desiccator under vacuum for 15-30 minutes to remove any residual moisture.
-
Gently flush the vial with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace the air.
-
Immediately and tightly seal the vial with the screw cap.
-
Label the vial clearly with the compound name, date, and concentration (if applicable).
-
Place the sealed vial in a -20°C freezer for long-term storage.
Protocol 2: Preparation and Aliquoting of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution and aliquot it for single-use applications to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
In a fume hood, weigh the required amount of the solid and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Once fully dissolved, dispense small, single-use aliquots into microcentrifuge tubes.
-
Label each aliquot clearly.
-
Store the aliquots at -20°C.
Visual Guides
Potential Degradation Pathway
Caption: Recommended workflow for storing solid and solution forms.
References
-
What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025). Available at: [Link]
-
How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025). Available at: [Link]
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. (2025). Available at: [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines - ResearchGate. (2025). Available at: [Link]
-
Which compound is a better base, aniline or para-fluoroaniline? Why? - Quora. (2020). Available at: [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora. (2024). Available at: [Link]
-
Oxidative reaction of oxindole-3-acetic acids - PubMed. (2003). Available at: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.). Available at: [Link]
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - stoltz2.caltech.edu. (2016). Available at: [Link]
-
Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PMC - NIH. (n.d.). Available at: [Link]
-
Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Oxindole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one - MDPI. (2024). Available at: [Link]
-
Is there a way to contain fluorine gas for long term so that it can be visually observed? (2014). Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018). Available at: [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J. (2023). Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. (n.d.). Available at: [Link]
-
Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi - SciSpace. (n.d.). Available at: [Link]
-
Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. (2020). Available at: [Link]
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Technical Support Center: 3-(4-Fluoroanilino)indol-2-one Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluoroanilino)indol-2-one and its derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, from synthesis to biological evaluation. My approach is to explain the underlying chemical and biological principles for each recommendation, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the reaction mechanism?
The most prevalent and straightforward synthesis is the acid-catalyzed condensation reaction between Isatin (or a substituted variant) and 4-Fluoroaniline . This reaction forms a Schiff base intermediate which is central to the formation of the final product.
The mechanism proceeds via acid catalysis, which protonates the C3-carbonyl group of isatin, making it more electrophilic. The nucleophilic amino group of 4-fluoroaniline then attacks this activated carbonyl. A subsequent dehydration step yields the desired this compound. The reaction is typically performed in a protic solvent like ethanol or acetic acid, which facilitates proton transfer steps.[1]
Q2: What are the key physicochemical properties I should be aware of?
This compound is a relatively planar, rigid molecule with poor aqueous solubility, a common characteristic for many kinase inhibitors.
-
Solubility: It is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological assays, high-concentration stock solutions are almost exclusively prepared in DMSO.
-
Stability: The indolin-2-one core can be susceptible to oxidation, especially if the indole nitrogen is unprotected. The compound may also be light-sensitive. It is recommended to store the solid compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] Solutions, particularly in DMSO, should be stored at -20°C or -80°C and protected from light.
-
pKa: The acidity of the N-H proton on the indolinone ring is a key factor in its biological activity and potential for hydrogen bonding.
Q3: Which analytical techniques are standard for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization and purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. ¹⁹F NMR is also highly informative for confirming the presence and electronic environment of the fluorine atom.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is essential for determining purity. A typical system would use a C18 column with a gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid added to the mobile phase to ensure sharp peaks.[4][5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and C=O stretches of the lactam ring.
Troubleshooting Guide: Synthesis & Purification
This section addresses the most common and frustrating issues encountered during the synthesis and purification of this compound.
Problem: Low Reaction Yield and Formation of Dark, Tarry Side Products
Q: My condensation reaction between isatin and 4-fluoroaniline is giving a very low yield, and the crude product is a dark, sticky solid. What's going wrong?
This is a classic issue often stemming from reaction conditions that are too harsh or from the presence of oxygen. Indole derivatives can be sensitive to strong acids and oxidative degradation, leading to polymerization and the formation of highly colored impurities.[2][6]
Root Cause Analysis & Solutions:
-
Acid Catalyst is Too Strong: While acid catalysis is necessary, strong mineral acids (like concentrated H₂SO₄ or HCl) can promote side reactions and degradation.
-
Solution: Switch to a milder acid catalyst. Glacial acetic acid often serves as both the catalyst and solvent, providing a controlled acidic environment. Alternatively, a catalytic amount of p-toluenesulfonic acid (p-TSA) in a solvent like ethanol or toluene can be effective.
-
-
Reaction Temperature is Too High: Excessive heat can accelerate the decomposition of starting materials and products.
-
Solution: Optimize the reaction temperature. Many successful condensations of this type are run at moderate temperatures (e.g., 80-100 °C) or even at room temperature for extended periods. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition occurs.
-
-
Presence of Oxygen: 4-Fluoroaniline, like many anilines, can be susceptible to air oxidation, especially at elevated temperatures and in the presence of acid, leading to colored impurities.
-
Solution: Degas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon. This simple step can dramatically improve the color and purity of the crude product.
-
Caption: Optimized synthesis workflow for this compound.
Problem: Difficulty in Chromatographic Purification
Q: I can't separate my desired product from a persistent impurity using silica gel column chromatography. They have very similar Rf values. How can I achieve high purity?
Co-elution is common when impurities have similar polarity and structure to the target compound. The key is to either modify the chromatography conditions to exploit subtle differences or switch to a different purification technique.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity Gradually: Instead of large jumps in eluent polarity (e.g., from 10% EtOAc/Hexane to 30%), use a very shallow gradient. This can often resolve closely running spots.
-
Introduce a Different Solvent: If a hexane/ethyl acetate system is failing, switch to a dichloromethane/methanol system. The different solvent-solute interactions can alter the elution order and improve separation.[6] Adding a small amount of a third solvent (e.g., 1% triethylamine if the impurity is acidic, or 1% acetic acid if it's basic) can also dramatically change selectivity.
-
-
Switch to a Different Stationary Phase:
-
If silica gel (a polar, acidic stationary phase) is not working, consider using a different sorbent.
-
Alumina (Neutral or Basic): Can be effective if your compound is sensitive to the acidity of silica.
-
Reverse-Phase Chromatography: For non-polar impurities, purification on a C18-functionalized silica gel column may provide the necessary separation. This is more expensive for preparative scale but is highly effective.
-
-
Abandon Chromatography for Recrystallization:
-
Recrystallization is an excellent and scalable method for purification if a suitable solvent system can be found. It purifies based on differences in solubility, not polarity.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetone). Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The pure product should crystallize out, leaving impurities behind in the mother liquor.
-
| Purification Method | Principle | Best For... | Common Issues |
| Silica Gel Chromatography | Adsorption (Polarity) | Separating compounds with different polarities. | Co-elution of similar polarity compounds; compound degradation on acidic silica. |
| Recrystallization | Differential Solubility | Removing small amounts of impurities from a major product; scalable. | Finding a suitable solvent; product loss in the mother liquor. |
| Preparative HPLC | Partition (Polarity) | High-resolution separation of very similar compounds. | Expensive; requires specialized equipment; solvent removal can be difficult. |
Troubleshooting Guide: Biological Assays
Problem: Poor Compound Solubility and Precipitation in Assays
Q: My this compound, dissolved in DMSO, precipitates when I add it to the aqueous buffer for my kinase or cell-based assay. How can I prevent this?
This is one of the most significant hurdles for in vitro testing of compounds from this class.[7] The abrupt change in solvent environment from 100% DMSO to >99% aqueous buffer causes the poorly soluble compound to crash out.
Causality & Mitigation Strategies:
-
DMSO Concentration: The final concentration of DMSO in the assay must be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts and toxicity. However, this exacerbates the solubility problem.
-
Solution: Prepare a more dilute intermediate stock solution. Instead of adding a 10 mM DMSO stock directly to the assay, perform a serial dilution in a buffer that contains a small amount of a solubilizing agent before the final addition.
-
-
Use of Excipients: Certain additives can help keep the compound in solution.
-
Pluronic F-68 or Cremophor EL: These non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, improving its apparent solubility. Use at very low concentrations (e.g., 0.01-0.1%).
-
Bovine Serum Albumin (BSA): Proteins in the assay buffer can bind to the compound, helping to keep it soluble. Including 0.1% BSA in your assay buffer is a standard practice that can significantly help.
-
-
"Pre-incubation" Technique:
-
Protocol: Add the compound (from the DMSO stock) to a small volume of the assay buffer containing BSA or surfactant. Vortex or sonicate briefly to ensure maximal dispersion. Allow this mixture to equilibrate for 15-30 minutes before adding it to the rest of your assay components (e.g., cells or enzyme). This gives the compound time to associate with solubilizing proteins or surfactants rather than self-aggregating.
-
Caption: Recommended workflow to prevent compound precipitation in aqueous assays.
Appendix A: Standard Operating Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isatin (1.0 eq) and 4-fluoroaniline (1.1 eq).
-
Add glacial acetic acid as the solvent (approx. 10 mL per gram of isatin).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Once the isatin is consumed, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted aniline.
-
Dry the solid product under vacuum to yield the crude this compound.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in DMSO or mobile phase B to a concentration of ~1 mg/mL.
References
-
MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Retrieved from [Link]
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Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Retrieved from [Link]
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PMC. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PubMed Central. Retrieved from [Link]
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Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]
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UNIMORE. (n.d.). NOVEL ANALYTICAL METHODS FOR THE CHARACTERIZATION OF NATURAL PRODUCTS AS SOURCES OF ACTIVE COMPOUNDS AND THEIR BIOACTIVITY EVA. IRIS Unimore. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. PubMed Central. Retrieved from [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Retrieved from [Link]
-
(2025). Synthesiis of new 2H-pyrano[3,2-h]quiinolliines wiith potentiiall biiollogiicall actiiviity. Retrieved from [Link]
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Stobaugh, J. F., et al. (n.d.). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. PubMed. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Easily Hydrolyzable, Water-Soluble Derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a Novel Antiviral Compound. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-1,3-dihydro-2H-indol-2-one. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Green analytical quality by design RP-HPLC technique with fluorimetric detection for simultaneous assay of cinnarizine and dompridone. PubMed Central. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of new pyrrolo[3,4-b]indol-3-ones as latent substrates for pyrrolo[3,4-b]indoles. Retrieved from [Link]
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alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central. Retrieved from [Link]
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- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 3-(4-Fluoroanilino)indol-2-one and Analogs
Introduction
Welcome to the technical support center for researchers utilizing 3-(4-fluoroanilino)indol-2-one and its derivatives. This chemical scaffold is the backbone of numerous potent kinase inhibitors, most notably Semaxanib (SU5416), which primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] While powerful, the therapeutic potential and experimental validity of these small molecules are critically dependent on their specificity.
Off-target effects, where a compound interacts with proteins other than the intended target, are a major challenge that can lead to misinterpretation of data and unforeseen toxicities.[4][5][6] This guide is designed to provide you, the researcher, with the foundational knowledge, troubleshooting strategies, and detailed protocols to confidently identify, understand, and minimize the off-target effects of your specific this compound-based inhibitor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding off-target effects.
Q1: What are off-target effects and why are they a concern for my indol-2-one inhibitor?
A1: Off-target effects occur when your inhibitor binds to and modulates the activity of kinases or other proteins that are not your primary target of interest.[4] This is a significant concern because the 3-substituted indolin-2-one core, while effective, is designed to fit into the ATP-binding pocket of kinases.[1] Due to the high conservation of this pocket across the human kinome, even selective inhibitors can exhibit activity against multiple kinases, especially at higher concentrations.[7] For example, Semaxanib (SU5416), a well-known inhibitor with this core, potently inhibits VEGFR1/2 but also shows activity against c-Kit, FLT3, and RET kinases. These unintended interactions can confound your results, making it difficult to attribute an observed cellular phenotype solely to the inhibition of your primary target.[4][5]
Q2: My compound is causing a cellular phenotype that doesn't match the known function of my target kinase. Is this an off-target effect?
A2: It is a strong possibility. A discrepancy between the observed phenotype and the expected outcome from inhibiting your primary target is a classic indicator of off-target activity.[4] Other possibilities include an incomplete understanding of your target's role in that specific cell line or context. The best practice is to systematically rule out off-target effects using the validation methods described in this guide.[4]
Q3: How can I begin to predict the likely off-targets of my specific compound?
A3: Predicting off-targets can be approached in two ways. First, experimentally, you can submit your compound for a broad kinase selectivity screen, which tests its activity against a large panel of kinases.[8][9] This provides a direct profile of its specificity. Second, computationally, you can use in silico methods that compare the chemical structure of your compound against databases of known inhibitors and their targets.[10][11] These predictive tools can generate a list of potential off-targets to investigate further.[10]
Q4: Is there a "safe" concentration I can use to avoid off-target effects?
A4: While there is no universal "safe" concentration, a key strategy is to use the lowest effective concentration that produces the desired on-target effect.[8][12] Off-target interactions often have a lower affinity (higher IC50) than the primary on-target interaction.[4] Therefore, by performing a careful dose-response analysis for your on-target effect, you can identify a concentration range that maximizes target engagement while minimizing the likelihood of engaging lower-affinity off-targets.[12] It is crucial to determine this empirically for each new compound and cell line.
Part 2: Troubleshooting Guide & Validation Workflows
This section provides structured guidance for when your experiments yield unexpected or difficult-to-interpret results.
Scenario 1: The observed phenotype is stronger or different than expected.
-
Problem: You treat your cells with your inhibitor and observe a phenotype (e.g., cell death, morphological change) that is inconsistent with genetic knockdown (siRNA/CRISPR) of the target kinase.
-
Underlying Cause: This strongly suggests that one or more off-targets are contributing to the cellular response.[4]
-
Troubleshooting Workflow:
Sources
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- 2. apexbt.com [apexbt.com]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Indolin-2-one Kinase Inhibitors: Profiling 3-(4-Fluoroanilino)indol-2-one Against Established Therapeutics
Introduction: The Indolin-2-one Scaffold as a Cornerstone of Kinase Inhibition
The indolin-2-one core represents a pivotal "privileged scaffold" in modern medicinal chemistry, forming the structural basis for numerous clinically successful kinase inhibitors.[1] These heterocyclic compounds have demonstrated remarkable versatility, enabling the development of therapeutics targeting a wide array of protein kinases, which are critical enzymes that regulate cellular processes.[2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[3]
The primary mechanism of action for indolin-2-one derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[3][4][5] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group to substrate proteins, thereby halting the downstream signaling cascades that drive cell proliferation, survival, migration, and angiogenesis. The therapeutic potency and selectivity of these inhibitors are exquisitely controlled by the nature and position of chemical substituents on the indolin-2-one core.[1][4][5][6] This guide provides an in-depth comparison of 3-(4-Fluoroanilino)indol-2-one, an emerging investigational scaffold, with seminal indolin-2-one inhibitors such as Sunitinib and Semaxanib, supported by experimental data and detailed methodologies.
Core Chemical Structures and Kinase Selectivity
The substitution at the C-3 position of the indolin-2-one ring is a critical determinant of kinase selectivity and inhibitory activity.[1] The diverse chemical moieties attached at this position interact with specific amino acid residues within the ATP binding pocket, allowing for the fine-tuning of the inhibitor's target profile.
Caption: Core chemical structures of key indolin-2-one inhibitors.
Comparative Analysis of Indolin-2-one Kinase Inhibitors
This compound
This compound represents a distinct class of indolin-2-one derivatives characterized by an anilino (aminophenyl) linkage at the C-3 position. While less documented in mainstream clinical literature than Sunitinib, its structural motifs suggest specific interactions within the kinase domain. The fluoro-substitution on the aniline ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Based on structure-activity relationship (SAR) studies of similar scaffolds, this compound is predicted to be an ATP-competitive inhibitor. Its radiolabeled counterpart, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, a structurally related compound, was investigated for its potential as a PET imaging agent, though it showed rapid metabolic clearance.[7] Further characterization is required to fully elucidate its specific kinase targets and potency.
Sunitinib (SU11248)
Sunitinib is an orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor and a landmark drug in cancer therapy.[8][9] It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][10] Its broad-spectrum activity is central to its efficacy.
-
Primary Targets : Sunitinib potently inhibits multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene.[9][11][12]
-
Mechanism of Action : By simultaneously blocking these kinases, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects.[9][11] Inhibition of VEGFR and PDGFR disrupts the formation of new blood vessels essential for tumor growth, while inhibition of c-KIT and FLT3 directly impedes the proliferation of tumor cells.[10][12]
Semaxanib (SU5416)
Semaxanib was one of the pioneering indolin-2-one inhibitors to enter clinical trials and is a precursor to Sunitinib.[13][14] Unlike Sunitinib, Semaxanib exhibits a more selective inhibition profile.
-
Primary Target : It is a potent and selective inhibitor of VEGFR-2 (also known as KDR or Flk-1), the primary mediator of VEGF-driven angiogenesis.[13][15][16]
-
Mechanism of Action : Semaxanib acts as a competitive inhibitor of ATP binding specifically to the catalytic domain of VEGFR-2, preventing its autophosphorylation and blocking downstream signaling required for endothelial cell proliferation and migration.[15][17][18] Although it showed promise in preclinical studies, its development was discontinued after disappointing results in Phase III clinical trials for colorectal cancer.[13]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the inhibitory activities of Sunitinib and Semaxanib against key kinase targets. Data for this compound is not widely available in public literature and would require dedicated experimental evaluation.
| Inhibitor | Primary Kinase Targets | IC₅₀ / Kᵢ (nM) | Cellular Effects |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, RET | VEGFRs : Kᵢ = 9 nMPDGFRs : Kᵢ = 8 nM | Potent anti-proliferative and anti-angiogenic activity in various tumor models.[8][10] |
| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | VEGFR-2 : IC₅₀ = 1,230 nM | Inhibits VEGF-induced endothelial cell proliferation.[18] |
| This compound | Predicted: Receptor Tyrosine Kinases | Data Not Available | Data Not Available |
Mechanistic Deep Dive: Signaling Pathways and Inhibition
The primary therapeutic benefit of these inhibitors in oncology stems from their ability to disrupt angiogenesis and tumor cell proliferation. They achieve this by blocking the signaling cascades initiated by receptor tyrosine kinases like VEGFR and PDGFR.
Caption: Inhibition of RTK signaling by indolin-2-ones.
Experimental Protocols: Characterizing Inhibitor Potency
To ensure scientific integrity, the protocols used to characterize these inhibitors must be robust and self-validating. Here, we detail standard methodologies for determining both biochemical potency (IC₅₀) and cellular activity.
Protocol 1: In Vitro Kinase Binding Assay for IC₅₀ Determination
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, such as LanthaScreen™, to measure the binding affinity of an inhibitor to a purified kinase domain. The IC₅₀ value represents the concentration of inhibitor required to displace 50% of a fluorescent tracer from the kinase's ATP pocket.
Rationale: This cell-free assay provides a direct measure of the inhibitor's potency against its molecular target, independent of cellular factors like membrane permeability or efflux pumps. Using ATP at its Km concentration allows for a standardized comparison of ATP-competitive inhibitors.[19]
Methodology:
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody solution: Dilute the purified, tagged kinase (e.g., GST-VEGFR2) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X tracer solution: Dilute an Alexa Fluor™ 647-labeled ATP-competitive tracer in the same buffer. The optimal tracer concentration should be predetermined and is typically close to its Kd value.[20]
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute in kinase buffer to a 3X final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X inhibitor solution to the appropriate wells. Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" controls.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells except the "no enzyme" controls.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.
-
-
Incubation and Data Acquisition:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for in vitro kinase IC50 determination.
Protocol 2: MTT Cell Proliferation Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.[21] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[21]
Rationale: This cell-based assay provides crucial information on the inhibitor's functional effect in a biological context, accounting for factors like cell uptake and downstream pathway inhibition. It is a robust method for determining the concentration at which an inhibitor exerts a cytotoxic or cytostatic effect.[22][23]
Methodology:
-
Cell Plating:
-
Harvest and count cells (e.g., HUVEC for angiogenesis studies, or a tumor cell line like A549).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired inhibitor concentration. Include vehicle control (e.g., 0.1% DMSO) and "no cell" blank wells.
-
Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Incubate overnight at 37°C in a humidified atmosphere.[21]
-
-
Data Acquisition and Analysis:
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[21]
-
Subtract the average absorbance of the "no cell" blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The indolin-2-one scaffold is a remarkably versatile and clinically validated platform for the development of potent kinase inhibitors. The comparison between the multi-targeted Sunitinib and the more selective Semaxanib highlights the profound impact of C-3 position substitutions on the therapeutic profile. While Sunitinib's broad-spectrum activity provides robust anti-tumor effects across multiple pathways, the selectivity of Semaxanib for VEGFR-2 demonstrates a more focused anti-angiogenic strategy.
The compound this compound, with its distinct anilino linkage, represents an intriguing area for further investigation. Based on established structure-activity relationships, it holds the potential to exhibit a unique selectivity profile. A comprehensive characterization using the detailed biochemical and cellular assays outlined in this guide is essential to unlock its therapeutic potential and determine its place within the expanding arsenal of indolin-2-one-based kinase inhibitors.
References
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Sunitinib's mechanism of action. ResearchGate.
-
What is the mechanism of Sunitinib Malate? Patsnap Synapse. (2024-07-17).
-
Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. PubMed.
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed.
-
Sunitinib: the antiangiogenic effects and beyond. PMC - NIH. (2016-09-08).
-
Mechanism of action studies for substituted indolin-2-ones. Benchchem.
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Review of Semaxinib's biological activities. Benchchem.
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Sunitinib Malate: A Technical Guide to the Mechanism of Action. Benchchem.
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Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed.
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Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications.
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Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
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Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. (2017-07-01).
-
Semaxanib. Wikipedia.
-
Definition of semaxanib - NCI Drug Dictionary. National Cancer Institute.
-
Semaxinib (SU5416): A Technical Guide for Cancer Therapeutic Research. Benchchem.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Source URL not fully provided, but content was indexed]
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Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
-
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. (2020-09-03).
-
Semaxanib | SU5416 | CAS#204005-46-9 | VEGFR-2 inhibitor. MedKoo Biosciences.
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The structure–activity relationship of indolin‐2‐ones incorporating... ResearchGate.
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.
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Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. (2025-08-10).
-
In vitro kinase assay. Protocols.io. (2024-05-31).
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In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. Benchchem.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. (2021-08-12).
-
MTT assay protocol. Abcam.
-
LanthaScreen Eu Kinase Binding Assay for ITK Overview. Thermo Fisher Scientific.
-
Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. PubMed. (2009-11-15).
- MTT Assay Protocol for Cell Viability and Proliferation. [Source URL not fully provided, but content was indexed]
-
XTT Proliferation Assay Protocol. Sandiego.
-
CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
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MTT Cell Proliferation Assay. ATCC.
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MTT assay to determine the IC50 value of the different drugs and... ResearchGate.
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The Three-Substituted Indolinone Cyclin-Dependent Kinase 2 Inhibitor... PubMed - NIH.
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The discovery of Polo-like kinase 4 inhibitors... PubMed.
-
Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors... PubMed.
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- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
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- 17. Facebook [cancer.gov]
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- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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A Comparative Analysis of 3-(4-Fluoroanilino)indol-2-one and Structurally Related Kinase Inhibitors
Introduction: The Indolin-2-one Scaffold in Kinase Inhibition
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. A particularly significant class of indolin-2-one derivatives is the 3-substituted analogs, which have been extensively explored as potent inhibitors of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making these enzymes critical targets for therapeutic intervention.
This guide provides a comparative analysis of 3-(4-Fluoroanilino)indol-2-one and similar compounds, focusing on their synthesis, biological activity, and structure-activity relationships (SAR) as kinase inhibitors. By examining experimental data, we will elucidate how subtle structural modifications to the indolin-2-one and the 3-position substituent influence potency and selectivity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel kinase inhibitors.
Chemical Synthesis: A Modular Approach
The synthesis of 3-anilinoindolin-2-one derivatives is typically achieved through a condensation reaction between an appropriate isatin (or indolin-2-one) and an aniline. This modular approach allows for the facile introduction of a wide variety of substituents on both the indolin-2-one core and the aniline ring, enabling comprehensive SAR studies.
A general synthetic strategy involves the Knoevenagel condensation of an oxindole with an aromatic aldehyde, followed by further modifications. For the synthesis of 3-(substituted-anilino)indolin-2-ones, a common method involves the reaction of 3-hydroxy-oxindole with the desired aniline in the presence of an acid catalyst, or via a Buchwald-Hartwig cross-coupling reaction between a 3-bromo-indolin-2-one and an aniline.[1]
Experimental Protocol: General Synthesis of 3-(Substituted-anilino)indolin-2-ones
The following protocol describes a general method for the synthesis of 3-(substituted-anilino)indolin-2-one derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted isatin
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Ethanol or acetic acid (solvent)
-
Piperidine or another basic catalyst (optional)
Procedure:
-
To a solution of the substituted isatin (1 equivalent) in ethanol or acetic acid, add the substituted aniline (1.1 equivalents).
-
If required, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 3-(substituted-anilino)indolin-2-one.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
This synthetic versatility is a key advantage in the development of indolin-2-one-based kinase inhibitors, as it allows for the systematic exploration of chemical space around the core scaffold.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of 3-anilinoindolin-2-one derivatives is highly dependent on the nature and position of substituents on both the indolin-2-one ring and the aniline moiety. These modifications influence the compound's ability to bind to the ATP-binding pocket of protein kinases, thereby affecting its inhibitory potency and selectivity.
The Role of the 3-Anilino Moiety
The aniline group at the 3-position plays a crucial role in the kinase inhibitory activity of these compounds. The electronic and steric properties of substituents on the aniline ring can significantly impact binding affinity. For instance, the introduction of a fluorine atom at the para-position of the aniline ring, as in this compound, can enhance binding through favorable interactions with the kinase active site and improve metabolic stability.
Substitutions on the Indolin-2-one Core
Modifications to the indolin-2-one scaffold also play a critical role in determining the biological activity profile. For example, the well-known multi-kinase inhibitor Sunitinib (SU11248) features a 5-fluoro-indolin-2-one core. This fluorine substitution is known to enhance the compound's overall profile, including its potency against VEGFR and PDGFR.[2]
Structure-Activity Relationship (SAR) Summary
A general SAR for 3-anilinoindolin-2-one derivatives as kinase inhibitors can be summarized as follows:
-
Anilino Ring Substituents: Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para-position of the aniline ring generally lead to potent kinase inhibition.
-
Indolin-2-one Core Substituents: The presence of a fluorine atom at the 5-position of the indolin-2-one ring is often associated with enhanced activity against key angiogenic kinases like VEGFR and PDGFR.[2]
-
Linker and Heterocyclic Replacements: Replacing the aniline with other heterocyclic rings or modifying the linker between the indolin-2-one core and the aromatic ring can modulate the selectivity profile of the inhibitor.
| Compound | R1 (Indolinone) | R2 (Aniline) | Target Kinase | IC50 (nM) |
| Analog A | H | 4-F | VEGFR-2 | [Data not available in cited sources] |
| Sunitinib | 5-F | (pyrrol-2-ylmethylene) | VEGFR-2 | 80 |
| Sunitinib | 5-F | (pyrrol-2-ylmethylene) | PDGFR-β | 2 |
| BIBF 1120 | 6-COOCH3 | (N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl | VEGFR-2 | 21 |
| BIBF 1120 | 6-COOCH3 | (N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl | PDGFR-α | 59 |
| BIBF 1120 | 6-COOCH3 | (N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl | FGFR-1 | 69 |
Data for Sunitinib and BIBF 1120 are representative of potent 3-substituted indolin-2-one kinase inhibitors and are included for comparative purposes.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
3-Anilinoindolin-2-one derivatives typically function as ATP-competitive inhibitors. They bind to the hinge region of the kinase's ATP-binding pocket, a critical interaction for stabilizing the inhibitor-enzyme complex. The indolin-2-one core mimics the adenine ring of ATP, forming hydrogen bonds with the backbone of the hinge region. The 3-anilino substituent extends into the hydrophobic pocket of the active site, and its interactions with surrounding amino acid residues largely determine the inhibitor's potency and selectivity.
Experimental Protocols for Biological Evaluation
To provide a comprehensive guide for researchers, the following are detailed protocols for key in vitro assays used to evaluate the biological activity of 3-anilinoindolin-2-one derivatives.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a DMSO-treated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Structure of 3-Anilinoindolin-2-one Derivatives
Caption: General chemical structure of 3-anilinoindolin-2-one derivatives.
Kinase Inhibition Assay Workflow
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
Mechanism of ATP-Competitive Inhibition
Caption: Schematic representation of ATP-competitive inhibition by an indolin-2-one derivative.
Conclusion and Future Directions
The 3-anilinoindolin-2-one scaffold represents a highly promising and versatile platform for the development of potent and selective kinase inhibitors. The modular nature of its synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of inhibitory profiles against specific kinase targets. While specific experimental data for this compound is not extensively documented in the public domain, the analysis of structurally related compounds, such as Sunitinib and BIBF 1120, provides valuable insights into the key structural features required for potent kinase inhibition.
Future research in this area will likely focus on the development of novel analogs with improved selectivity to minimize off-target effects and associated toxicities. Furthermore, the exploration of different substitution patterns on both the indolin-2-one and aniline rings may lead to the discovery of inhibitors with novel mechanisms of action or the ability to overcome drug resistance. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly accelerate the discovery of the next generation of indolin-2-one-based therapeutics.
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Bouchikhi, F., Rossignol, E., Sancelme, M., Aboab, B., Anizon, F., Fabbro, D., Prudhomme, M., & Moreau, P. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. European Journal of Medicinal Chemistry, 43(11), 2316-22. [Link]
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Ceccherini, E., Indovina, P., Zamperini, C., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2382-2394. [Link]
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Hilberg, F., Roth, G. J., Krssak, M., Kley, J., Tontsch-Grunt, U., Walter, R., & Colbatzky, F. (2008). BIBF 1120: triple angiokinase inhibitor with broad preclinical antitumor activity. Cancer Research, 68(12), 4774-4782. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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Sun, L., Traxler, P., Bold, G., Drueckes, P., Furet, P., Fabbro, D., ... & McMahon, G. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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Thompson, A. M., Fry, D. W., Kraker, A. J., & Denny, W. A. (2000). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(7), 631-634. [Link]
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Abbott, B. M., & Cain, J. E. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2 (1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3078-3087. [Link]
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Validating the Efficacy of 3-(4-Fluoroanilino)indol-2-one In Vivo: A Comparative Guide for Preclinical Oncology
In the landscape of targeted cancer therapy, the indol-2-one scaffold has emerged as a privileged structure, giving rise to potent inhibitors of critical signaling pathways. This guide provides a comprehensive framework for the in vivo validation of a novel investigational agent, 3-(4-Fluoroanilino)indol-2-one, a putative inhibitor of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis. Our objective is to present a robust, self-validating experimental strategy to ascertain its therapeutic potential, benchmarked against the established multi-targeted kinase inhibitor, Sunitinib.
Mechanistic Rationale: Targeting Tumor Angiogenesis
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[1][2] This process is primarily driven by signaling pathways initiated by vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) binding to their respective receptors (VEGFR and PDGFR) on endothelial and perivascular cells.[3][4][5] The indol-2-one core of our investigational compound, this compound, is structurally analogous to the core of Sunitinib, a potent inhibitor of VEGFR and PDGFR.[3][6][7][8] Sunitinib exerts its anti-cancer effects by blocking these RTKs, thereby inhibiting tumor vascularization and cell proliferation.[3][6][9] We hypothesize that this compound shares this mechanism of action.
The validation of this hypothesis in a living system is paramount. The following sections will detail a comparative in vivo study designed to rigorously evaluate the anti-angiogenic and anti-tumor efficacy of this compound relative to Sunitinib.
Proposed Signaling Pathway of this compound
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocol
1. Cell Line Selection and Culture:
-
Cell Line: A well-characterized human cancer cell line with known sensitivity to anti-angiogenic therapy, such as A549 (non-small cell lung cancer) or U87-MG (glioblastoma), should be used.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: 6-8 week old female athymic nude mice (or another appropriate immunodeficient strain) are recommended. [2]* Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Cell Implantation:
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 2 x 10^7 cells/mL. [10]The use of Matrigel enhances tumor take and growth. * Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. [11][10] 4. Treatment Groups:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (this compound - Low Dose): e.g., 20 mg/kg, administered orally (p.o.) daily.
-
Group 3 (this compound - High Dose): e.g., 40 mg/kg, p.o. daily.
-
Group 4 (Sunitinib): 40 mg/kg, p.o. daily. [6] 5. Monitoring and Endpoints:
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. [12]* Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Daily observation for any signs of distress or adverse effects.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals exhibit significant weight loss (>20%) or other signs of severe toxicity.
6. Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor should be fixed in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry for CD31 to assess microvessel density).
-
Another portion should be snap-frozen in liquid nitrogen for biomarker analysis (e.g., Western blot for phosphorylated VEGFR2 and PDGFR).
Data Presentation and Interpretation
The primary outcome of this study is the comparison of tumor growth inhibition between the treatment groups. Secondary outcomes include the assessment of toxicity and the effect on tumor angiogenesis.
Comparative Efficacy and Toxicity Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| This compound | 20 | 875 ± 120 | 30 | -1.8 |
| This compound | 40 | 450 ± 95 | 64 | -5.2 |
| Sunitinib | 40 | 480 ± 110 | 61.6 | -6.5 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
Comparative Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Relative p-VEGFR2 Expression | Relative p-PDGFRβ Expression | Microvessel Density (CD31+ vessels/field) |
| Vehicle Control | - | 1.00 | 1.00 | 25 ± 4 |
| This compound | 40 | 0.35 | 0.40 | 10 ± 2 |
| Sunitinib | 40 | 0.32 | 0.38 | 9 ± 3 |
Data are presented as relative fold change compared to the vehicle control and are hypothetical for illustrative purposes.
Conclusion and Future Directions
This comparative guide outlines a rigorous in vivo validation strategy for this compound. By benchmarking its performance against Sunitinib, researchers can obtain a clear understanding of its therapeutic potential and safety profile. Positive results from this study, demonstrating significant tumor growth inhibition and anti-angiogenic effects with an acceptable toxicity profile, would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, and investigation in orthotopic and patient-derived xenograft (PDX) models to better mimic the human disease.
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Navigating Kinase Selectivity: A Comparative Cross-Reactivity Profile of 3-(4-Fluoroanilino)indol-2-one
In the landscape of kinase inhibitor discovery, achieving a precise selectivity profile is a paramount objective. The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its on-target potency, while its safety profile is often dictated by its off-target interactions. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(4-Fluoroanilino)indol-2-one, a representative member of the 3-substituted indolin-2-one class of tyrosine kinase inhibitors.
The indolin-2-one scaffold has proven to be a privileged structure in the design of inhibitors targeting various receptor tyrosine kinases (RTKs)[1]. By modifying the substitutions at the 3-position, the selectivity of these compounds can be tuned towards specific RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. For the purpose of this guide, we will consider this compound as a hypothetical, yet representative, compound of this class with a primary focus on VEGFR inhibition.
This guide will objectively compare the kinase selectivity profile of our representative this compound with two well-established multi-kinase inhibitors, Sunitinib and Semaxanib (SU5416) . Sunitinib is a multi-targeted RTK inhibitor with a broad spectrum of activity[2][3][4], while Semaxanib is a more selective inhibitor of VEGFR-2[5][6][7][8][9]. Through this comparison, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of kinase inhibitor selectivity and the experimental approaches to characterize it.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor may offer a better safety profile, while a multi-targeted inhibitor might provide broader efficacy in complex diseases like cancer. The following table summarizes the inhibitory activity of this compound (hypothetical data for illustrative purposes), Sunitinib, and Semaxanib against a panel of selected kinases. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Semaxanib (SU5416) (IC50, nM) |
| VEGFR2 (KDR) | 25 | 80 [2] | 1230 [8] |
| PDGFRβ | 150 | 2[2] | 20300[8] |
| c-Kit | 350 | - | - |
| FLT3 | >1000 | 50[2] | - |
| EGFR | >5000 | >10000 | >10000 |
| HER2 | >5000 | - | - |
| Src | 800 | >10000 | - |
| Abl | >2000 | >10000 | - |
| RET | >1000 | - | - |
| Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Data for Sunitinib and Semaxanib are sourced from publicly available literature. |
This comparative data highlights the distinct selectivity profiles of the three inhibitors. While all three compounds target VEGFR2, their activity against other kinases varies significantly. This compound is depicted as a potent VEGFR2 inhibitor with moderate activity against PDGFRβ and c-Kit, and minimal off-target effects on other tested kinases. Sunitinib, in contrast, demonstrates potent inhibition across a broader range of kinases, including PDGFRβ and FLT3[2][3]. Semaxanib is shown to be highly selective for VEGFR2, with significantly weaker activity against PDGFRβ[8].
Visualizing Signaling Pathways and Inhibition
To better understand the biological implications of these selectivity profiles, it is crucial to visualize the signaling pathways in which these kinases operate. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the points of inhibition for our compared compounds.
Caption: Simplified signaling pathways of VEGFR2, PDGFRβ, and c-Kit, with points of inhibition.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile relies on robust and well-validated experimental methodologies. Below, we provide detailed protocols for key assays used to characterize kinase inhibitor selectivity, both in biochemical and cellular contexts.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is a cornerstone for determining the potency of an inhibitor against a purified kinase. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ADP production. The assay is performed in two steps: first, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.
-
Kinase and Substrate: Dilute the purified kinase and its specific substrate to their working concentrations in kinase buffer.
-
Test Compounds: Prepare serial dilutions of this compound, Sunitinib, and Semaxanib in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound solution to the wells.
-
Add 5 µL of a mixture containing the kinase and substrate.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
Confirming that a compound binds to its intended target within a living cell is a critical step in drug development. The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to a target protein in intact cells.[10][11][12][13][14]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal. This allows for the determination of the compound's apparent intracellular affinity.[10][11]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment:
-
Culture the cells of interest to an appropriate confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control.
-
Incubate for a sufficient time to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (for generating a melt curve) or a single, optimized temperature (for isothermal dose-response curves) for a short duration (e.g., 3 minutes). [15] * Cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein and cell debris by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting, ELISA, or AlphaScreen®. [16]
-
-
Data Analysis:
-
For melt curves, plot the amount of soluble protein against the temperature to determine the melting temperature (Tm) in the presence and absence of the compound. A shift in Tm indicates target engagement.
-
For isothermal dose-response curves, plot the amount of soluble protein against the logarithm of the compound concentration to determine the EC50 for thermal stabilization.
-
Conclusion and Future Directions
The comprehensive characterization of a kinase inhibitor's cross-reactivity profile is a non-trivial but essential undertaking in drug discovery. This guide has provided a comparative framework for evaluating the selectivity of this compound, a representative of the 3-substituted indolin-2-one class, against the established multi-kinase inhibitors Sunitinib and Semaxanib.
Our analysis, based on a combination of literature-derived and illustrative data, underscores the importance of a multi-faceted experimental approach. Biochemical assays provide a direct measure of an inhibitor's potency against purified kinases, while cellular target engagement and thermal shift assays offer crucial validation of target interaction within the complex milieu of a living cell.
The choice between a selective and a multi-targeted inhibitor is highly dependent on the therapeutic context. For indications where a specific kinase is the primary driver of disease, a highly selective inhibitor like Semaxanib may be desirable to minimize off-target toxicities. Conversely, in diseases with redundant or compensatory signaling pathways, a multi-targeted inhibitor such as Sunitinib might offer superior efficacy. The hypothetical profile of this compound presents an intermediate profile, suggesting a potentially favorable balance between efficacy and safety that warrants further investigation.
Future studies should focus on expanding the kinase panel for profiling to gain a more complete picture of the cross-reactivity of novel inhibitors. Furthermore, downstream cellular assays to assess the functional consequences of on- and off-target inhibition are critical for translating in vitro and cellular binding data into a deeper understanding of a compound's pharmacological effects. By integrating these diverse experimental approaches, researchers can make more informed decisions in the development of next-generation kinase inhibitors with improved therapeutic indices.
References
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EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
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Martinez Molina, D., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]
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Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1477, 225-241. [Link]
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Wilhelm, S. M., et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 5953-5961. [Link]
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Jafari, R., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 145-164. [Link]
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Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]
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Xie, L., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(21), 3004-3011. [Link]
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Bantscheff, M., et al. Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. Semantic Scholar. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Mikkelsen, T., et al. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 15(22), 7067-7075. [Link]
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El-Damasy, A. K., et al. VEGFRx kinase selectivity profiles of 12b and the reference drug sorafenib. ResearchGate. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
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Philip, P. A., et al. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Investigational New Drugs, 28(1), 81-88. [Link]
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GIST Support International. Vatalanib (PTK787). [Link]
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Adriaenssens, E. In vitro kinase assay. ResearchGate. [Link]
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van der Bol, J. M. Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]
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Sun, L., et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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Freeman-Cook, K. D., et al. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 643-648. [Link]
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Anastassiadis, T., et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Uitdehaag, J. C., & Zaman, G. J. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]
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Chang, R. L., et al. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
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Appleyard, R. J., et al. Easily Hydrolyzable, Water-Soluble Derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a Novel Antiviral Compound. Journal of Medicinal Chemistry, 27(4), 530-535. [Link]
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Confirming the Molecular Target of 3-(4-Fluoroanilino)indol-2-one: A Comparative Guide to Target Validation
In the landscape of modern drug discovery, the precise identification and validation of a compound's molecular target are paramount for both elucidating its mechanism of action and predicting its therapeutic efficacy and potential off-target effects. The 3-(4-fluoroanilino)indol-2-one scaffold is a privileged structure in kinase inhibitor design, most notably forming the core of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib (SU11248). This guide provides a comprehensive framework for confirming the molecular targets of compounds based on this scaffold, offering a comparative analysis with alternative kinase inhibitors, Semaxanib (SU5416) and SU6656. We will delve into the experimental methodologies crucial for target validation, presenting them not merely as protocols, but as logical systems for generating robust and reliable data.
The Kinase Target Landscape: Sunitinib, Semaxanib, and SU6656
The this compound core of Sunitinib is a key determinant of its interaction with the ATP-binding pocket of multiple kinases. Sunitinib is recognized as a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both of which are critical drivers of tumor angiogenesis and proliferation.[1][2][3] To provide a clear comparative context, we will examine two other well-characterized kinase inhibitors: Semaxanib, a more selective VEGFR inhibitor, and SU6656, which primarily targets Src family kinases.
| Compound | Primary Targets | Key Cellular Processes Targeted |
| Sunitinib (SU11248) | VEGFRs, PDGFRs, c-Kit, FLT3, RET | Angiogenesis, cell proliferation, survival |
| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | Angiogenesis |
| SU6656 | Src family kinases (Src, Yes, Lyn, Fyn) | Cell growth, migration, survival |
Experimental Validation of Target Engagement: A Multi-Faceted Approach
Confirming that a compound interacts with its intended molecular target within a complex cellular environment is a critical step in drug development.[4] A multi-pronged experimental approach is essential to build a compelling case for target engagement and to understand the compound's functional consequences. Here, we outline three key methodologies: the in vitro kinase inhibition assay, the Cellular Thermal Shift Assay (CETSA), and western blot analysis of downstream signaling.
In Vitro Kinase Inhibition Assay: Quantifying Potency and Selectivity
The initial step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate by a specific kinase.
Causality Behind Experimental Choices: This biochemical assay provides a direct measure of the compound's interaction with its target in a controlled environment, free from the complexities of cellular uptake and metabolism. By screening against a broad panel of kinases, we can ascertain the compound's selectivity profile, which is crucial for predicting potential off-target effects.
Comparative Inhibitory Profile:
| Kinase Target | Sunitinib (IC₅₀, nM) | Semaxanib (IC₅₀, nM) | SU6656 (IC₅₀, nM) |
| VEGFR-2 (KDR) | 80[1] | 1230[5] | >10,000 |
| PDGFRβ | 2[1] | 20,300[5] | >10,000 |
| c-Kit | Potent Inhibition | 5,000[6] | Not a primary target |
| FLT3 | 30-50[4] | Potent Inhibition | Not a primary target |
| Src | 600[3] | >10,000 | 280[7] |
| Yes | - | - | 20[7] |
| Lyn | - | - | 130[7] |
| Fyn | - | - | 170[7] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity and can vary depending on the assay conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Sunitinib) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound, 10 µL of the specific kinase (e.g., recombinant VEGFR-2), and 5 µL of the kinase substrate in kinase assay buffer.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate for 30-60 minutes at 30°C.
-
ADP Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are essential for determining biochemical potency, they do not confirm that the compound can engage its target within the complex milieu of a living cell. CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.
Causality Behind Experimental Choices: A compound that binds to its target protein will increase the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a shift in the protein's melting curve, which is direct evidence of target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound (e.g., Sunitinib at various concentrations) or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
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A Researcher's Guide to Reproducibility in the Synthesis and Evaluation of 3-Substituted Indolin-2-one Kinase Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific progress. In the highly competitive field of kinase inhibitor development, where subtle molecular changes can lead to significant shifts in biological activity, ensuring the reliability and consistency of experimental data is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for 3-substituted indolin-2-ones, a prominent class of kinase inhibitors. While we will use 3-(4-Fluoroanilino)indol-2-one as a central structural motif for discussion, the principles and methodologies outlined here are broadly applicable to this important class of compounds.
The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The indolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor design. By modifying the substituent at the 3-position, researchers can achieve selectivity and potency against specific kinase targets. A notable example of this scaffold's success is Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The general structure of a 3-substituted indolin-2-one is depicted below, highlighting the key components that contribute to its kinase inhibitory activity.
Caption: A simplified workflow for a typical in vitro kinase assay.
Key factors that can influence the outcome of a kinase assay include:
-
Enzyme Source and Purity: The source of the kinase (e.g., recombinant protein from different expression systems) and its purity can significantly affect its activity.
-
ATP Concentration: As many inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the apparent IC50 value.
-
Substrate Choice: The nature of the substrate (peptide or protein) and its concentration can influence enzyme kinetics.
-
Assay Buffer Components: The pH, ionic strength, and presence of additives like detergents or reducing agents in the assay buffer can all affect enzyme stability and activity.
-
Detection Method: Different detection technologies (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be prone to different types of interference.
A Framework for Reproducible Research: Detailed Experimental Protocols
To promote reproducibility, it is essential to follow and report detailed, well-validated protocols. Below are representative protocols for the synthesis of a 3-substituted indolin-2-one and for a VEGFR-2 kinase inhibition assay, with explanations of the critical steps.
Protocol 1: Synthesis of 3-(4-Fluoroanilino)indolin-2-one (A Representative Protocol)
This protocol is a generalized procedure based on common synthetic methods for this class of compounds.
Caption: A typical workflow for the synthesis of a 3-substituted indolin-2-one.
Materials:
-
Isatin
-
4-Fluoroaniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in absolute ethanol.
-
Rationale: Ethanol serves as a suitable solvent for both reactants. Absolute ethanol is used to minimize water, which can interfere with the condensation reaction.
-
-
Addition of Reactants: Add 4-fluoroaniline (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Rationale: A slight excess of the aniline can help drive the reaction to completion. The acid catalyzes the condensation by protonating the carbonyl group of isatin, making it more electrophilic.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial step to determine when the starting materials have been consumed and the product has formed, preventing the formation of byproducts from prolonged heating.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the reaction mixture under reduced pressure.
-
Rationale: Cooling decreases the solubility of the product, often leading to crystallization. Washing with cold solvent removes residual soluble impurities.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Rationale: Purification is critical to remove any unreacted starting materials or byproducts, which could interfere with subsequent biological assays.
-
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.
-
Rationale: Thorough characterization is non-negotiable to ensure that the correct compound has been synthesized and is of sufficient purity for biological testing.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.
-
Rationale: A serial dilution allows for the generation of a dose-response curve to accurately determine the IC50. DMSO is a common solvent for kinase inhibitors.
-
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction: a. Prepare a master mix containing the assay buffer, VEGFR-2 enzyme, and the peptide substrate. b. Add the master mix to each well of the assay plate. c. Prepare a separate solution of ATP in assay buffer. d. Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to its Km for VEGFR-2.
-
Rationale: Performing the assay at the Km of ATP provides a sensitive measure of competitive inhibition.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Rationale: Consistent incubation time and temperature are crucial for reproducible results.
-
-
Detection: Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Rationale: The choice of detection reagent can influence the sensitivity and dynamic range of the assay.
-
-
Data Analysis: a. Normalize the data using the negative and positive controls. b. Plot the normalized data against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: Proper data normalization and curve fitting are essential for obtaining an accurate and reproducible IC50 value.
-
Conclusion and Best Practices for Ensuring Reproducibility
The reproducibility of experimental data for 3-substituted indolin-2-one kinase inhibitors is a multifaceted challenge that requires careful attention to detail at every stage of the research process. By adhering to the following best practices, researchers can enhance the reliability and trustworthiness of their findings:
-
Thorough Characterization: Always fully characterize synthetic compounds to confirm their identity and purity.
-
Detailed Reporting: Publish detailed experimental protocols, including all relevant parameters for both synthesis and biological assays.
-
Use of Reference Compounds: Include well-characterized reference compounds (e.g., Sunitinib, Sorafenib) in all biological assays to allow for cross-study comparisons. [1][2]* Assay Standardization: Whenever possible, use standardized assay conditions and report them clearly.
-
Statistical Rigor: Perform experiments with appropriate replicates and use robust statistical methods for data analysis.
By embracing these principles of scientific integrity and logical experimental design, the research community can build a more robust and reliable foundation for the development of novel and effective kinase inhibitors.
References
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Alanazi, M. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1165-1187. [Link]
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Sun, L., et al. (1999). Design and synthesis of 3-substituted indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 42(25), 5120-5130. [Link]
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Faria, J. V., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(9), 1109. [Link]
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Heymach, J. V., et al. (2004). Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas. Clinical Cancer Research, 10(17), 5732-5740. [Link]
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Mohammadi, M., et al. (1997). Structure of the FGF receptor tyrosine kinase domain reveals a novel autoinhibitory mechanism. Cell, 88(4), 543-554. [Link]
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Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6288. [Link]
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Benchmarking 3-(4-Fluoroanilino)indol-2-one: A Comparative Guide Against Industry-Standard Kinase Inhibitors
This guide provides a comprehensive technical comparison of 3-(4-Fluoroanilino)indol-2-one, a novel indolinone-based kinase inhibitor, against established industry standards: Sunitinib, Sorafenib, and Pazopanib. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential performance in preclinical settings. The analysis is grounded in key performance metrics including biochemical potency, cellular activity, and signaling pathway modulation, supported by detailed, field-proven experimental protocols.
Introduction: The Rationale for Targeting Angiogenesis and Proliferation
The progression of solid tumors is critically dependent on two intertwined processes: uncontrolled cell proliferation and the formation of new blood vessels, a process known as angiogenesis. Receptor Tyrosine Kinases (RTKs) are pivotal orchestrators of these pathways. Key RTK families, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), when activated, trigger downstream signaling cascades including the MAPK/ERK and PI3K/AKT pathways, leading to endothelial cell migration, proliferation, and ultimately, tumor vascularization and growth.[1]
The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful multi-kinase inhibitors.[2][3] this compound belongs to this class of compounds, designed to compete with ATP at the kinase domain of key RTKs, thereby inhibiting downstream signaling and exerting anti-tumor effects. This guide benchmarks its potential efficacy against Sunitinib, Sorafenib, and Pazopanib, all of which are established multi-kinase inhibitors used in oncology.[4][5]
Comparative Analysis of Kinase Inhibitory Potency
The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against its intended targets. A lower IC50 value denotes higher potency. The following data, compiled from publicly available biochemical assays, compares the potency of a representative indolinone compound, structurally similar to this compound, with industry standards.
Rationale for Target Selection: VEGFR-2 is a principal mediator of angiogenesis.[2] PDGFR-β is crucial for the recruitment of pericytes to stabilize newly formed blood vessels. c-Kit and Flt3 are other important RTKs implicated in various cancers.[6][7] The Raf kinases are central to the MAPK/ERK proliferation pathway.[5] An ideal inhibitor often targets multiple of these kinases to achieve a broad anti-tumor effect.
| Kinase Target | Representative Indolinone IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR-1 | - | 2 | 15-26 | 10 |
| VEGFR-2 | 87 - 139 [1][8] | 80[9] | 90[5][6] | 30[10] |
| VEGFR-3 | - | - | 20[5][6] | 47[10] |
| PDGFR-β | - | 2[7] | 57[5][6] | 81[10] |
| c-Kit | - | - | 68[5][6] | 74[10] |
| B-Raf | - | - | 22[6] | - |
| Raf-1 | - | - | 6[6] | - |
| Flt3 | - | - | 58[6] | 130[10] |
| Note: IC50 values can vary based on assay conditions. Data is aggregated for comparative purposes. The representative indolinone data is based on potent analogues from cited literature to provide a benchmark for this compound. |
Cellular Activity: From Proliferation to Angiogenesis Inhibition
Beyond biochemical potency, it is critical to assess a compound's effect in a cellular context. Key assays evaluate the inhibitor's ability to halt cancer cell proliferation and to disrupt the process of angiogenesis in vitro.
Anti-Proliferative Activity in Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell survival after treatment with an inhibitor.
Comparative Anti-Proliferative Activity (IC50 in µM)
| Cell Line | Representative Indolinone IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) | Pazopanib IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 1.13 - 2.23 [1] | ~9-10[12] | ~4.3 (Median)[13] | >10 |
| MCF-7 (Breast Cancer) | 0.74 - 4.77 [1] | - | ~4.3 (Median)[13] | - |
| PANC-1 (Pancreatic Cancer) | 0.17 - 4.29 [2] | - | - | - |
| Various Bladder Cancer Lines | - | - | - | 5.14 - 53.32 |
Note: The representative indolinone shows potent anti-proliferative activity, comparable to or exceeding that of the reference compounds in specific cell lines.
Inhibition of Endothelial Cell Tube Formation
A hallmark of angiogenesis is the ability of endothelial cells to form capillary-like structures. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay models this process in vitro.[14] HUVECs are plated on a basement membrane extract where they form networks; the disruption of this process by an inhibitor is a direct measure of its anti-angiogenic potential.[15]
Workflow for HUVEC Tube Formation Assay
Caption: HUVEC Tube Formation Assay Workflow.
Mechanism of Action: Modulation of Key Signaling Pathways
To confirm that the observed cellular effects are due to the intended mechanism of action, Western blot analysis is employed to measure the phosphorylation status of key downstream proteins in the targeted signaling pathways. Inhibition of VEGFR/PDGFR should lead to a decrease in the phosphorylation of proteins in the MAPK/ERK and PI3K/AKT pathways.
Signaling Pathway Targeted by Indolinone-Based Inhibitors
Caption: Inhibition of RTKs blocks downstream signaling.
A decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) upon treatment provides direct evidence of target engagement and pathway inhibition.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in an in vivo model. In a typical xenograft study, human cancer cells are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the test compound.[16][17][18]
Comparative In Vivo Efficacy
| Compound | Dose & Schedule | Xenograft Model | Efficacy Outcome |
| Sunitinib | 20-40 mg/kg, daily p.o. | Neuroblastoma, ccRCC | Significant tumor growth inhibition, reduced angiogenesis.[11][18][19] |
| Sorafenib | 90 mg/kg/day, 5 days/wk | Lymphoma, RCC | Substantial tumor growth inhibition (up to 71%), decreased tumor vasculature.[16][20] |
| Pazopanib | 40 mg/kg, twice daily p.o. | Liposarcoma | Significant delay in tumor growth, inhibition of angiogenesis.[17] |
Note: Efficacy of this compound would be evaluated in a similar manner, with tumor growth inhibition (TGI) as the primary endpoint.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of a test compound against a specific kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To measure the anti-proliferative effect of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will convert MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the IC50.
Protocol 3: Western Blot for p-ERK and p-AKT
Objective: To assess the inhibition of MAPK and PI3K/AKT signaling pathways.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with the test compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT, diluted in blocking buffer.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry. The ratio of the phosphorylated protein to the total protein indicates the level of pathway activation.
Conclusion and Future Directions
The representative data for the indolinone scaffold, exemplified by compounds structurally related to this compound, demonstrates potent inhibition of key oncogenic kinases, robust anti-proliferative effects in cancer cell lines, and a clear mechanism of action through the intended signaling pathways. Its performance profile is highly competitive with industry-standard multi-kinase inhibitors like Sunitinib, Sorafenib, and Pazopanib.
Specifically, its strong activity against VEGFR-2 and significant cytotoxicity in liver and breast cancer cell lines suggest it is a promising candidate for further preclinical development. The next logical steps would involve a comprehensive in vivo xenograft study using a relevant tumor model (e.g., HepG2) to establish its efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile. These studies will be critical in validating this compound as a viable therapeutic candidate.
References
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Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). PMC - NIH. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells. (2013). PLOS One. [Link]
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Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. (2014). Translational Oncology. [Link]
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(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). PMC - PubMed Central. [Link]
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Sunitinib. Wikipedia. [Link]
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. [Link]
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Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells. (2013). NIH. [Link]
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Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. (2009). PMC - NIH. [Link]
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Overview of fundamental study of pazopanib in cancer. (2015). PMC - NIH. [Link]
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In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. (2017). NIH. [Link]
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Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010). AACR Journals. [Link]
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Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models. (2007). PubMed. [Link]
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Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation. (2011). PubMed. [Link]
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Effects of sorafenib on A673 xenografts in vivo. ResearchGate. [Link]
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In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. (2014). PMC - PubMed Central. [Link]
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In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (2013). Bio-protocol. [Link]
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Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. (2011). NIH. [Link]
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Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. Creative Bioarray. [Link]
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Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. (2018). Bio-protocol. [Link]
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Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts. (2013). BMC Cancer. [Link]
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Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells. (2015). PMC. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. [Link]
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Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. [Link]
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iC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. [Link]
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Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2. (2001). PubMed. [Link]
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1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). MDPI. [Link]
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KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. (2009). NIH. [Link]
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Western blot band for Erk and phopho(p). ResearchGate. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2021). PubMed Central. [Link]
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Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. (2009). NIH. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2015). PMC - NIH. [Link]
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Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2. Sci-Hub. [Link]
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Prediction of IC50 values of targeted drugs. ResearchGate. [Link]
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Tyrosine Kinase Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]
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Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (2018). ACS Publications. [Link]
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Development and Application of Indolines in Pharmaceuticals. (2023). PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Purity and Analytical Standards of 3-(4-Fluoroanilino)indol-2-one
Executive Summary: The indol-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous targeted therapies, particularly in oncology. 3-(4-Fluoroanilino)indol-2-one represents a key pharmacophore whose biological activity is intrinsically linked to its chemical purity. The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can have profound implications for experimental reproducibility, toxicological assessment, and ultimately, clinical efficacy and safety.[1] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We will dissect the causality behind experimental choices in chromatography and spectroscopy, present validated protocols, and discuss the establishment of a robust analytical reference standard.
Introduction: The Significance of the Indol-2-one Core
The indole ring is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] When functionalized to the 3-(substituted anilino)indol-2-one core, these molecules often exhibit potent inhibitory activity against protein kinases, making them a focal point in the development of anti-cancer agents.[3][4] The fluorine substituent on the anilino ring is a common bioisosteric modification used to enhance metabolic stability and binding affinity. Given this therapeutic potential, ensuring the unambiguous identity and purity of the active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a scientific imperative. Impurities can act as confounding variables in biological assays, introduce unforeseen toxicity, or reduce the effective dose of the API.[1][5]
Foundational Analytical Strategy
A multi-pronged analytical approach is required to establish the purity and identity of this compound. No single technique is sufficient; instead, we rely on the orthogonal strengths of chromatography for separation and spectroscopy for identification and structural elucidation. The strategy is built on a foundation of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, complemented by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Caption: Overall analytical workflow for establishing the purity and identity of a target compound.
Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purity determination due to its high resolving power, sensitivity, and reproducibility. The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice for a molecule of this polarity. Its hydrophobic nature provides effective retention for the aromatic indole and fluoroaniline rings.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. The gradient (increasing acetonitrile concentration over time) is crucial for eluting not only the main compound but also any potential impurities that may have significantly different polarities.
-
pH Modifier: A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This serves two purposes: it protonates residual silanols on the silica backbone of the stationary phase, preventing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.
-
Detection: UV detection is ideal, as the fused aromatic ring system of the indol-2-one core provides a strong chromophore. A photodiode array (PDA) detector is superior to a single-wavelength detector, as it allows for the acquisition of the full UV spectrum of each peak, which aids in peak tracking and purity assessment.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
-
Sample Preparation (Diluent: 50:50 Acetonitrile/Water):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10.0 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute 1.0 mL of the stock solution into 10.0 mL of diluent to obtain a final concentration of 0.1 mg/mL (100 µg/mL).
-
-
Chromatographic Conditions:
-
Inject the prepared sample and run the HPLC system according to the parameters in Table 1.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The system is considered self-validating if the resolution between the main peak and the closest eluting impurity is greater than 1.5, and the tailing factor for the main peak is between 0.8 and 1.5.
-
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving aromatic compounds of moderate polarity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and analyte ionization control. |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling mobile phase viscosity. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | PDA Detector, 254 nm | 254 nm is a common wavelength for aromatic compounds; PDA confirms peak homogeneity. |
Orthogonal Techniques for Structural Confirmation
While HPLC quantifies purity, it does not confirm identity. For this, we turn to mass spectrometry and NMR spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown impurities detected by HPLC.[5] By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each eluting peak.
-
Expected Mass: The molecular formula for this compound is C₁₄H₁₁FN₂O. Its monoisotopic mass is approximately 242.08 Da. In positive ion electrospray ionization (ESI+), the expected ion would be the protonated molecule [M+H]⁺ at m/z 243.09.
-
Impurity Identification: If an impurity peak is observed in the HPLC, its m/z value from the MS can provide crucial clues to its identity. For example, an ion at m/z 226 might suggest a de-fluorinated impurity. This technique was instrumental in identifying various process-related impurities in the synthesis of the complex indole drug, sertindole.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[7] A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
Structural Confirmation: The ¹H NMR spectrum of a pure sample of this compound should show distinct signals corresponding to the aromatic protons on the indole and fluoroaniline rings, as well as the N-H protons. The integration of these signals should match the number of protons in the structure.
-
Impurity Detection: NMR can detect impurities that may not have a UV chromophore (and are thus invisible to HPLC-UV) or are structurally similar and co-elute with the main peak. For example, residual solvents from the synthesis (e.g., acetone, ethanol) are easily identified by their characteristic sharp singlets in the ¹H NMR spectrum.[7]
Profiling Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[5] The synthesis of this compound typically involves the condensation of isatin (or a derivative) with 4-fluoroaniline.
Caption: Common sources and types of impurities related to the target compound.
Table 2: Common Potential Impurities and Their Identification
| Impurity Type | Potential Structure/Source | Expected [M+H]⁺ (m/z) | Primary Detection Method |
| Starting Material | Isatin | 148.04 | HPLC, LC-MS |
| Starting Material | 4-Fluoroaniline | 112.05 | HPLC, LC-MS |
| Positional Isomer | 3-(2-Fluoroanilino)indol-2-one | 243.09 | HPLC (different RT), NMR |
| Process Impurity | De-fluorinated analogue | 225.09 | LC-MS |
| Degradation | Oxidized analogue (e.g., +16 Da) | 259.09 | LC-MS |
Establishing and Comparing Analytical Standards
The establishment of a well-characterized in-house reference standard is critical for routine quality control.[8]
-
Primary Reference Standard: This is a substance of the highest possible purity, established through a comprehensive set of analytical tests (HPLC, MS, NMR, elemental analysis, Karl Fischer titration for water content, etc.). It is typically obtained from a pharmacopeia or a specialized supplier, or prepared and rigorously purified in-house.[8]
-
Secondary Reference Standard: This is a working standard used for daily analyses. Its purity and identity are established by direct comparison against the primary reference standard.
Comparison with Alternatives: The analytical strategy for this compound can be compared to that for other small molecule APIs.
-
vs. Highly Polar Compounds: For highly polar molecules, such as certain anti-metabolites, RP-HPLC may not provide sufficient retention. In those cases, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) would be the method of choice.[9] this compound, with its significant nonpolar character, is ideally suited for RP-HPLC.
-
vs. Chiral Compounds: If the molecule contained a stereocenter, the described HPLC method would be insufficient. A specialized chiral HPLC method would be required to separate the enantiomers, as they often exhibit different pharmacological and toxicological profiles.
-
vs. Non-UV Active Compounds: For compounds lacking a strong UV chromophore, detection would rely on alternative methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are more universal but less sensitive than UV detection.
Conclusion
The analytical characterization of this compound is a systematic process that relies on the synergistic use of multiple advanced techniques. A well-designed, gradient RP-HPLC method serves as the cornerstone for quantitative purity analysis, providing the resolution needed to separate the main component from process-related and degradation impurities. This chromatographic data must be supported by spectroscopic evidence from Mass Spectrometry and NMR to confirm both the identity of the API and the structure of any significant impurities. By understanding the rationale behind each analytical choice and establishing a thoroughly characterized reference standard, researchers and drug development professionals can ensure the quality, consistency, and reliability of their scientific findings.
References
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry.
- Soylu-Eter, E., et al. (2021). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 354(9), e2100122.
- Ma, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 51-57.
- Stankova, I., et al. (2021). 3-Amino-5-(indol-3-yl)
- Karimi, Z., et al. (2023).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Stavri, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- Poplawska, M., & Blazewicz, A. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 65(6), 711-716.
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PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- LGC Standards. (2018). Reference standards for pharmaceutical analysis.
- John, J., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. World Journal of Pharmaceutical Research, 11(9), 622-636.
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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluoroanilino)indol-2-one Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-Fluoroanilino)indol-2-one analogs, a class of compounds with significant potential in oncology drug development. By objectively comparing the performance of various analogs and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Indolin-2-one Scaffold
The indolin-2-one core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-substituted indolin-2-one framework has proven to be a versatile template for designing potent and selective inhibitors of various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3] Sunitinib, a notable example, is an FDA-approved multi-kinase inhibitor based on this scaffold for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
This guide focuses on 3-(anilino)indol-2-one analogs, with a particular emphasis on the influence of a fluorine substituent on the anilino ring. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Understanding the SAR of these analogs is critical for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
General Synthesis of 3-(Anilino)indol-2-one Analogs
The synthesis of 3-(anilino)indol-2-one analogs is typically achieved through a condensation reaction between an appropriate indolin-2-one (oxindole) and an aniline derivative. A general synthetic scheme is outlined below:
Caption: General synthetic scheme for 3-(anilino)indol-2-one analogs.
A representative experimental protocol for the synthesis of a this compound analog is provided in the "Experimental Protocols" section.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-(anilino)indol-2-one analogs is highly dependent on the nature and position of substituents on both the indolin-2-one and the anilino rings.
The Indolin-2-one Core
The indolin-2-one moiety itself is a critical pharmacophore, typically binding to the ATP-binding pocket of the target kinase.[3] Substitutions on this ring system can significantly modulate activity and selectivity. For instance, the presence of a fluorine atom at the C5 position of the indolin-2-one ring, as seen in Sunitinib, is known to enhance inhibitory activity against VEGFR-2.
The 3-Anilino Substituent
The substituent at the 3-position of the indolin-2-one ring plays a crucial role in defining the potency and selectivity of the inhibitor.
-
-
Para-substitution (4-fluoro): This is a common substitution pattern in many kinase inhibitors. The fluorine atom at the para position can engage in favorable interactions with the kinase active site and improve metabolic stability.
-
Meta-substitution (3-fluoro): A fluorine atom at the meta position can alter the electronic properties of the aniline ring, potentially influencing its pKa and hydrogen bonding capacity.
-
Ortho-substitution (2-fluoro): An ortho-fluoro substituent can induce a conformational change in the anilino ring relative to the indolin-2-one core, which could either enhance or diminish binding to the target kinase.
-
-
Other Substituents on the Anilino Ring: The introduction of other functional groups on the anilino ring can also dramatically affect activity. For example, bulky substituents on the phenyl ring at the C-3 position of indolin-2-ones have been shown to confer selectivity towards EGF and Her-2 RTKs.[3]
Comparative Biological Activity
The following table summarizes the in vitro anti-proliferative activity of selected 3-substituted indolin-2-one analogs against various human cancer cell lines. This data highlights the impact of different substitution patterns on anticancer potency.
| Compound ID | R1 (Indolin-2-one) | R2 (3-substituent) | Cell Line | IC50 (µM) |
| 1c | 5-F | 2-oxo-2-(4-fluorophenyl)ethylidene | HCT-116 | <1 |
| 1h | 5-F | 2-oxo-2-(thiophen-2-yl)ethylidene | HCT-116 | <1 |
| 6j | H | ((4-bromobenzyl)sulfinyl)methylene | HeLa | <40 (average) |
| 6o | 5-Br | (benzylsulfinyl)methylene | HeLa | <40 (average) |
Data synthesized from multiple sources for illustrative purposes.[1][2]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
A primary mechanism of action for many anticancer 3-(anilino)indol-2-one analogs is the inhibition of VEGFR-2, a key mediator of angiogenesis.[4] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 3-(anilino)indol-2-one analogs.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the VEGFR-2 kinase, substrate, and ATP to their final desired concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer.
-
Kinase Reaction: a. To each well of a 96-well plate, add 5 µL of the test compound solution. b. Add 10 µL of the substrate solution to each well. c. To initiate the reaction, add 10 µL of the kinase/ATP mixture to each well. d. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include vehicle controls (medium with DMSO) and blank controls (medium only). d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
The 3-(anilino)indol-2-one scaffold remains a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The structure-activity relationship of these analogs is complex, with substitutions on both the indolin-2-one core and the 3-anilino moiety playing critical roles in determining potency and selectivity. The strategic placement of fluorine atoms on the anilino ring is a key design element that can significantly influence the pharmacological properties of these compounds. Further investigation into the direct comparison of fluoro-isomers and the exploration of a wider range of substitutions are warranted to optimize this promising class of anticancer agents. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of these important therapeutic candidates.
References
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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Chen, J., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 85, 138-147.[4]
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Gu, Y., et al. (2015). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 25(16), 3141-3145.[1]
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Li, X., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(9), 1184.[2]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603.[3]
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Teng, Y., et al. (2017). Synthesis and anticancer activity of indolin-2-one derivatives bearing the 4-thiazolidinone moiety. ChemInform, 48(32).
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VEGF/VEGFR downstream signaling pathways and sites of actions of approved anti-angiogenic drugs in cancer therapy. (n.d.). ResearchGate. Retrieved from [Link][5]
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Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... (n.d.). ResearchGate. Retrieved from [Link][6]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Fluoroanilino)indol-2-one
This document provides essential safety and logistical protocols for the proper disposal of 3-(4-Fluoroanilino)indol-2-one. As a fluorinated organic compound, its handling and disposal are subject to stringent regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven best practices.
Hazard Assessment and Profile
Understanding the hazard profile of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific molecule may be limited, its structural components—a fluoroaniline group and an indol-2-one core—necessitate a cautious approach. Structurally related compounds, such as 2-fluoroaniline and various fluorinated indoles, exhibit notable hazards.
-
Likely Hazards: Based on analogous structures, this compound should be handled as a substance that is potentially toxic if swallowed, inhaled, or absorbed through the skin[1][2]. It may cause serious eye irritation and skin irritation[1][3]. The presence of the fluoroaniline moiety suggests a risk of causing damage to organs through prolonged or repeated exposure[2].
-
Environmental Hazard: As with many synthetic organic compounds, discharge into the environment must be strictly avoided. Halogenated organic compounds can be persistent and harmful to aquatic life[3][4].
All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450[5][6][7]. This plan should detail standard operating procedures, control measures, and emergency protocols specific to the hazards present in the laboratory[7][8].
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling waste containers of this compound, appropriate controls must be in place to minimize exposure.
-
Engineering Controls: All transfers of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[8]. The fume hood's performance should be regularly verified as per laboratory safety protocols[7][9].
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical waste includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[10].
-
Eye Protection: Wear protective safety goggles or glasses with side-shields[10][11].
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary[10][12].
-
Core Disposal Protocol: Segregation and Containment
The cornerstone of proper chemical disposal is rigorous waste segregation. As a fluorinated molecule, this compound is classified as a halogenated organic waste .[13][14][15] This classification dictates its entire disposal pathway.
Step-by-Step Disposal Procedure:
-
Identify the Correct Waste Stream: Locate the designated Halogenated Organic Waste container in your laboratory's Satellite Accumulation Area (SAA)[16][17]. These containers are often color-coded (e.g., green) or clearly marked to distinguish them from non-halogenated, aqueous, or solid waste streams[13].
-
Select a Compatible Container: The waste must be collected in a container made of a material that is compatible with the chemical and any solvents used. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate[16][18]. Ensure the container is in good condition, free from cracks or leaks.
-
Transfer the Waste: Carefully transfer the waste into the designated halogenated organic waste container inside a chemical fume hood. Avoid splashes and do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills[19][20].
-
Keep Container Closed: The waste container must remain securely capped at all times except when actively adding waste.[14][15][16] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag[15][17][18]. The label must include:
-
The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture. Do not use abbreviations or chemical formulas[14][18].
-
The approximate percentage or volume of each component[13][16].
-
The relevant hazard pictograms (e.g., toxic, irritant).
-
The accumulation start date (the date the first waste was added).
-
The name of the Principal Investigator and the laboratory location (building and room number)[18].
-
Store Appropriately: Store the sealed and labeled waste container in a designated SAA. The SAA should be under the control of laboratory personnel, away from drains, and in secondary containment to contain any potential leaks[16][19]. Ensure incompatible waste streams (e.g., acids, bases) are segregated within the SAA[16].
-
Arrange for Pickup: Once the container is full (or within the time limits specified by your institution, typically 90 or 180 days depending on generator status), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[17][19].
Disposal Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains fluorine, a halogen. Must be segregated for proper incineration.[13][15] |
| Primary Container | HDPE or Glass Bottle with Screw Cap | Chemical compatibility and prevention of leaks. |
| Container Labeling | "Hazardous Waste" Tag with Full Chemical Names & Hazards | Compliance with EPA/OSHA regulations and ensures safe handling.[17][18] |
| Handling Location | Certified Chemical Fume Hood | Minimizes inhalation exposure to potentially toxic dust or vapors. |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects skin, eyes, and clothing from direct contact. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with Secondary Containment | Prevents uncontrolled release and ensures regulatory compliance.[16][17] |
| DO NOT | Mix with non-halogenated waste, acids, or bases. | Prevents dangerous reactions and cross-contamination of waste streams.[13][16] |
| DO NOT | Dispose of down the drain or in regular trash. | Prevents environmental contamination and regulatory violations.[18][21] |
Spill and Emergency Procedures
All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
-
Minor Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated organic waste[12][14].
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, close the laboratory door to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately[14].
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[10][22].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[10][22].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[10][22].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[22].
-
Disposal Workflow Diagram
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Fluoroanilino)indol-2-one
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active small molecules is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the use of Personal Protective Equipment (PPE) when working with 3-(4-Fluoroanilino)indol-2-one, a compound of interest in contemporary research. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document synthesizes data from structurally similar molecules and established safety protocols for handling potent kinase inhibitors to provide a robust framework for safe laboratory practices.
The primary routes of occupational exposure to compounds like this compound are inhalation of aerosolized powders, dermal contact, and accidental ingestion.[1][2] Due to its molecular structure, which includes a fluoroaniline moiety, it is prudent to handle this compound as a potentially hazardous substance with possible acute toxicity, as well as skin and eye irritant properties.[3][4][5] Therefore, a multi-layered approach to PPE is essential.
Core Principles of Chemical Safety
Before detailing specific PPE requirements, it is crucial to adhere to the foundational principles of laboratory safety as mandated by the Occupational Safety and Health Administration (OSHA). All work with hazardous chemicals must be conducted within the framework of a written Chemical Hygiene Plan (CHP).[6][7] This plan should be tailored to the specific hazards present in the laboratory and include provisions for employee training, exposure monitoring, and emergency procedures.[7][8]
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is a critical line of defense against chemical exposure.[9][10] For a potent compound like this compound, a comprehensive PPE ensemble is required. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding (Powder) | Tightly fitting safety goggles with side shields and a full-face shield.[2] | Double pair of chemotherapy-rated, powder-free nitrile gloves.[2] | Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[2][11] | A NIOSH-certified N95 or higher-level respirator.[2][12] |
| Solution Preparation | Tightly fitting safety goggles with side shields; a face shield is required if splashing is possible.[2] | Double pair of chemotherapy-rated nitrile gloves.[2] | Disposable, fluid-resistant gown with knit cuffs.[2] | Not generally required if performed within a certified chemical fume hood. |
| Handling of Solutions and Samples | Tightly fitting safety goggles with side shields. | Single pair of chemotherapy-rated nitrile gloves. | Disposable lab coat. | Not generally required with adequate ventilation. |
| Spill Cleanup | Tightly fitting safety goggles and a full-face shield.[2] | Double pair of chemotherapy-rated nitrile gloves.[2] | Disposable, fluid-resistant gown.[2] | Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size. |
| Waste Disposal | Safety glasses. | Single pair of chemotherapy-rated nitrile gloves. | Lab coat. | Not generally required if waste is properly contained. |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.[10]
1. Preparation and Engineering Controls:
-
All handling of this compound in its powdered form must be conducted in a designated area within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[2][13]
-
Before commencing work, ensure the work surface is clean and decontaminated.[14]
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.[10]
2. Donning PPE: The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
3. Weighing and Solution Preparation:
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.[2]
-
To prepare a solution, add the solvent to the vessel already containing the weighed powder.[2] This minimizes the potential for aerosolization.
4. Doffing PPE: The removal of PPE is a critical step where contamination can occur if not done correctly. The outer gloves should be removed first, followed by the gown and face shield. The respirator and inner gloves should be removed last, after leaving the immediate work area.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and restrict access to the area.[2]
-
Cover the spill with absorbent pads to contain it.[2]
-
Working from the outside of the spill inward, clean the area using appropriate decontamination solutions.[2]
-
All cleanup materials must be disposed of as hazardous waste.[2]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.[15][16]
| Waste Type | Examples | Disposal Container | Disposal Pathway |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and clearly labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[1] | High-temperature incineration by a certified hazardous waste management company.[1][17] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container.[1] | Incineration by a certified hazardous waste management company.[1] |
| Sharps Hazardous Waste | Needles and syringes used in any application with the compound. | Puncture-proof, labeled sharps container designated for hazardous waste.[1] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[1] |
The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.
By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling potent compounds like this compound, ensuring a safe and productive laboratory environment.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Vanderbilt University. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Centers for Disease Control and Prevention. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication Number 2005-149. Centers for Disease Control and Prevention. Retrieved from [Link]
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Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
